Propetamide
Description
BenchChem offers high-quality Propetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
35188-06-8 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-propylpropanamide |
InChI |
InChI=1S/C14H22N2O2/c1-4-10-15-14(17)11(3)16-12-6-8-13(9-7-12)18-5-2/h6-9,11,16H,4-5,10H2,1-3H3,(H,15,17) |
InChI Key |
VVUMWAHNKOLVSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)NC1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide (Propetamide)
Executive Summary: This technical guide provides a comprehensive scientific overview of Propetamide, a substituted anilino-propanamide compound. While specific research on Propetamide is not extensively available in public literature, this document consolidates its known chemical properties and proposes a robust framework for its synthesis and preliminary biological evaluation. By analyzing its structural motifs and drawing parallels with functionally related molecules, we outline potential avenues for pharmacological investigation. This guide is intended for researchers and drug development professionals, offering a foundational understanding and actionable protocols to explore the therapeutic potential of this molecule.
Chemical Identity and Physicochemical Properties
Propetamide is an organic compound characterized by a core alanine structure modified with an N-propylamide group and a 4-ethoxyphenylamino (p-phenetidino) substituent at the alpha-carbon. This structure places it within the broad class of amino acid amides, a scaffold prevalent in many biologically active molecules.
Nomenclature and Chemical Identifiers
The formal identification of this compound is established through standardized chemical nomenclature and registration numbers.
-
IUPAC Name: 2-(4-ethoxyanilino)-N-propylpropanamide[1].
-
Common Synonyms: Propetamide, 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide, Etapromide[1].
-
CAS Number: 730-07-4[1].
Physicochemical Data
A summary of key computed physicochemical properties is crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 250.34 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Structural Elucidation
The two-dimensional structure of Propetamide reveals its key functional groups: an ether, a secondary amine, and a secondary amide. The molecule is chiral at the alpha-carbon of the propanamide moiety.
Caption: 2D structure of 2-(4-ethoxyanilino)-N-propylpropanamide.
Proposed Synthesis Pathway and Protocol
A robust synthesis is fundamental to enabling further research. While specific literature for Propetamide's synthesis is sparse, a logical and reliable pathway can be designed based on standard organic chemistry principles for amide bond formation. The most direct approach involves the coupling of a carboxylic acid precursor with an amine.
Retrosynthetic Analysis
The key disconnection is at the amide bond, which retrosynthetically yields N-propylamine and 2-(4-ethoxyanilino)propanoic acid. The latter can be formed from p-phenetidine (4-ethoxyaniline) and a 2-halopropanoic acid derivative.
Proposed Synthesis Workflow
The proposed synthesis is a standard amide coupling reaction. This method is chosen for its high efficiency, mild reaction conditions, and broad substrate scope, making it a trustworthy and reproducible method in medicinal chemistry.[2][3]
Caption: Proposed workflow for the synthesis and purification of Propetamide.
Experimental Protocol: Amide Coupling Synthesis
This protocol is a self-validating system, employing well-characterized reagents and standard procedures for monitoring and purification.
Objective: To synthesize 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide.
Materials:
-
2-(4-ethoxyanilino)propanoic acid (1.0 eq)
-
N-propylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-(4-ethoxyanilino)propanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes. The use of HATU is critical as it is a highly effective coupling agent that minimizes side reactions and preserves chirality.[3]
-
Amine Addition: Add N-propylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes are essential to remove unreacted starting materials, coupling reagents, and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Propetamide.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Pharmacology and Investigational Strategy
The pharmacological profile of Propetamide has not been extensively characterized. However, its chemical structure provides a basis for formulating hypotheses about its potential biological activities and for designing a logical screening strategy.
Analysis of Structural Motifs
-
Anilino-Amide Scaffold: This core is present in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5]
-
p-Phenetidino Group: The 4-ethoxy-aniline moiety is a bioisostere of the 4-hydroxy-aniline group found in acetaminophen. While their mechanisms may differ, this suggests a potential for interaction with pathways involved in pain and inflammation.[6]
-
N-propylpropanamide: This portion of the molecule contributes to its overall lipophilicity and can influence receptor binding, membrane permeability, and metabolic stability.[7]
Potential Therapeutic Targets
Based on its structure, Propetamide could be investigated for activity in several areas:
-
Anti-inflammatory and Analgesic Activity: Given the structural similarities to other acetamide and benzamide derivatives, screening for inhibition of inflammatory pathways (e.g., cytokine production, COX enzyme activity) or for analgesic effects in relevant models is a logical starting point.[4][6]
-
GPCR Modulation: Many small molecule amides act as modulators of G-protein coupled receptors (GPCRs). Screening Propetamide against a panel of GPCRs could uncover novel activity.[2][8]
-
Antioxidant Properties: The aniline moiety could potentially confer antioxidant or radical-scavenging properties, a feature seen in other pyrrole and acetamide derivatives.[4][9]
Proposed Investigational Workflow
A tiered screening approach ensures a resource-efficient and logical progression from broad preliminary assays to more specific mechanistic studies.
Caption: A logical screening cascade for evaluating Propetamide's bioactivity.
Conclusion and Future Directions
Propetamide (2-((4-Ethoxyphenyl)amino)-N-propylpropanamide) represents an under-explored chemical entity with potential for biological activity based on its structural features. This guide provides the necessary foundational information to initiate its scientific investigation, including a confirmed chemical identity, a reliable synthesis protocol, and a logical framework for pharmacological screening.
Future research should focus on executing the proposed synthesis and purification, followed by the systematic biological evaluation outlined in the investigational workflow. Elucidating its mechanism of action and assessing its pharmacokinetic and safety profiles will be critical next steps in determining its potential as a lead compound for drug development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68937, Propetamide. [Link][1]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21407, N-Propylacetamide. [Link][10]
-
Loiseau, G. P., et al. (1979). Some clinical pharmacological aspects of n-dipropylacetamide. PubMed. [Link][11]
-
Favre, H. A., et al. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link][12]
-
Carradori, S., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. [Link][4]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link][13]
-
Zhu, J., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. PMC. [Link][2]
-
Michigan State University. (n.d.). Organic Nomenclature. MSU Chemistry. [Link][14]
-
Lazo, A. C., et al. (2019). N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyretic. ScienceDirect. [Link][6]
-
Al-Blewi, F. F., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. MDPI. [Link][3]
-
Kamysz, W., et al. (2015). Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates. PMC. [Link][5]
-
Wilson, J. R., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. PubMed. [Link][8]
-
Ghaffari, M., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. [Link][9]
-
U.S. National Library of Medicine. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. PMC. [Link][15]
-
Futaki, S. (2008). Membrane permeable peptide vectors: chemistry and functional design for the therapeutic applications. PubMed. [Link][7]
Sources
- 1. Propetamide | C14H22N2O2 | CID 68937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. Membrane permeable peptide vectors: chemistry and functional design for the therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Propylacetamide | C5H11NO | CID 21407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Some clinical pharmacological aspects of n-dipropylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 13. IUPAC Rules [chem.uiuc.edu]
- 14. Organic Nomenclature [www2.chemistry.msu.edu]
- 15. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Propetamide: A Technical Guide to Laboratory Chemical Safety and Handling
This guide provides an in-depth analysis of the chemical safety, handling, and disposal protocols for Propetamide for use by researchers, scientists, and drug development professionals. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for Propetamide, this document synthesizes data from its known chemical properties and applies established, authoritative best practices for handling chemical compounds with uncharacterized toxicological profiles. The core principle of this guide is to treat Propetamide with a high degree of caution, adhering to a rigorous framework of safety protocols.
Chemical Identification and the Imperative for Hazard Assessment
Accurate identification is the foundation of chemical safety. Propetamide is a distinct chemical entity with specific identifiers that must be used for all labeling, inventory, and documentation purposes.
Propetamide is identified by the Chemical Abstracts Service (CAS) number 730-07-4.[1] Its molecular formula is C14H22N2O2, and it has a molecular weight of approximately 250.34 g/mol .[1] The lack of a dedicated, peer-reviewed SDS necessitates that laboratory personnel treat this compound as potentially hazardous, with unknown long-term and acute toxicities. This approach mandates the implementation of the most stringent safety controls available to mitigate risk.
Table 1: Propetamide Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-ethoxyanilino)-N-propylpropanamide | PubChem[1] |
| CAS Number | 730-07-4 | PubChem[1] |
| Molecular Formula | C14H22N2O2 | PubChem[1] |
| Molecular Weight | 250.34 g/mol | PubChem[1] |
The Hierarchy of Controls: A Framework for Safe Handling
For any laboratory chemical, and especially for one with an incomplete safety profile, a systematic approach to risk mitigation is essential. The hierarchy of controls is a fundamental safety principle that prioritizes risk reduction strategies from most to least effective. Personal Protective Equipment (PPE) is considered the last line of defense.[2][3]
Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual actions.
Core Safety Protocols: Engineering and Administrative Controls
Before any personal protective equipment is considered, engineering and administrative controls must be established to minimize the potential for exposure.
Engineering Controls: The Primary Barrier
The principal engineering control for handling Propetamide is a certified chemical fume hood. All weighing, reconstitution, and handling of this compound in its solid or liquid form must be conducted within a fume hood to prevent the inhalation of dust or vapors.[4][5] Laboratory ventilation systems should be regularly maintained to ensure adequate airflow and negative pressure relative to adjacent non-laboratory areas.[6]
Administrative Controls: Standardizing Safe Practices
Administrative controls are the laboratory's established procedures and policies that dictate how work is to be performed safely.
-
Designated Work Area: A specific area within the laboratory should be designated for handling Propetamide. This area must be clearly marked, and access should be restricted to trained personnel.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of Propetamide is mandatory. This document should cover every step of the workflow, from receipt of the chemical to its final disposal.
-
Minimizing Quantities: Only the minimum quantity of Propetamide required for an experiment should be used.
-
Labeling: All containers of Propetamide, including stock solutions and experimental samples, must be clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.[4]
-
Training: All personnel who will handle the compound must receive documented training on this guide, the specific SOPs, and the location and use of emergency equipment.[3]
Personal Protective Equipment (PPE): The Final Defense
PPE is a critical barrier against direct exposure but should never be used as a substitute for robust engineering and administrative controls.[2][7] A hazard assessment dictates the minimum required PPE for handling Propetamide.[8][9]
Table 2: Recommended Personal Protective Equipment for Propetamide Handling
| Equipment | Specification | Rationale and Causality |
|---|---|---|
| Hand Protection | Disposable nitrile gloves (minimum). Consider double-gloving for extended procedures. | Nitrile provides good protection against incidental chemical splashes.[8] Double-gloving is recommended for chemicals with unknown dermal toxicity to provide an additional barrier and a clear indication of a breach in the outer glove.[2] |
| Eye & Face Protection | Chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard. | Goggles protect against liquid splashes and chemical vapors.[8][9] A face shield provides an additional layer of protection for the entire face, which is critical when handling larger volumes or during procedures that could result in energetic reactions.[9] |
| Body Protection | A long-sleeved lab coat. | A lab coat protects clothing and skin from chemical splashes and spills.[7][9] It should be kept fully fastened. |
| Footwear | Closed-toe shoes. | Protects feet from spills and dropped objects.[7][8] |
| Respiratory Protection | Not required if all work is performed within a certified chemical fume hood. | A fume hood provides primary respiratory protection. If work must be done outside a hood where aerosols or dust could be generated, a risk assessment must be performed by EHS to determine the appropriate respirator.[10] |
Emergency Procedures: A Validated Response Plan
Immediate and correct action during an emergency can significantly mitigate injury. All personnel must be familiar with these procedures and the location of safety equipment, such as emergency showers and eyewash stations.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with a gentle stream of clean water for at least 15-20 minutes, holding the eyelids open.[11][12][13] Remove contact lenses after the first 5 minutes if possible, then continue rinsing.[13] Seek immediate medical attention.[14][15]
-
Skin Contact: Remove all contaminated clothing immediately.[11][12] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[14][16] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the exposed person to fresh air at once.[11][16] If breathing has stopped or is difficult, provide artificial respiration (if trained) and seek immediate medical attention.[11][16]
-
Ingestion: Do NOT induce vomiting unless instructed by medical personnel.[13] If the person is conscious, rinse their mouth with water.[17] Seek immediate medical attention.[16]
Caption: A systematic workflow ensures compliant and safe disposal of Propetamide waste.
Step-by-Step Disposal Protocol:
-
Collection: Collect all waste material into a compatible, sealed waste container. The container must be in good condition, with a secure lid. [4][18]2. Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "Propetamide," the CAS number, and any other information required by your institution. [4]3. Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated. [4]4. Disposal: Contact your institution's EHS department or licensed chemical waste disposal contractor to arrange for pickup and proper disposal, which is typically high-temperature incineration. [4][19]
References
- Proper Disposal of Propanamide, N-(1-naphthyl)
- Propetamide | C14H22N2O2 | CID 68937. PubChem - NIH.
- First Aid Procedures for Chemical Hazards. NIOSH - CDC.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Minnesota.
- SAFETY DATA SHEET for 4,5-Diaminopyrimidine. Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET for Acetamide, N-tricyclo[3.3.1.13,7]dec-1-yl-. Thermo Fisher Scientific.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Pesticide First Aid Procedures. ChemCert Australia.
- Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.
- SAFETY DATA SHEET for Valpromide. Fisher Scientific.
- Safety Data Sheet for Flutamide. Cayman Chemical.
- Pesticide Certification Training Series: First Aid for Pesticide Poisoning. OSU Extension.
- First Aid - Pesticides. CCOHS.
- Personal protective equipment (PPE) is made readily available in the laboratories.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager.
- A framework for personal protective equipment use in labor
- First Aid for Pesticide Exposure. Ask IFAS - University of Florida.
- Chemical Waste. Environmental Health & Safety (EHS)
- Standard Operating Procedure for Chemical Handling and Storage.
- Safe Disposal of Pesticides. US EPA.
- chemical handling and storage section 6. University of Toronto Scarborough.
- General Labor
- Proper Disposal of Chlorpropamide: A Guide for Labor
Sources
- 1. Propetamide | C14H22N2O2 | CID 68937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. karenhbeard.com [karenhbeard.com]
- 6. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. colgate.edu [colgate.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemcert.com.au [chemcert.com.au]
- 12. extension.okstate.edu [extension.okstate.edu]
- 13. PI256/PI256: First Aid for Pesticide Exposure [ask.ifas.ufl.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. fishersci.com [fishersci.com]
- 18. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Solubility Profiling and Handling of Propetamide (CAS 730-07-4)
[1]
Executive Summary & Chemical Identity[1][2]
Propetamide (CAS: 730-07-4), also known as Etapromide or 2-((4-ethoxyphenyl)amino)-N-propylpropanamide, is an analgesic and anti-inflammatory agent structurally related to the phenetidine class (e.g., Phenacetin).[1] Due to its specific structural features—a lipophilic phenetidine core coupled with a propyl amide side chain—Propetamide exhibits Class II characteristics (Low Solubility, High Permeability) within the Biopharmaceutics Classification System (BCS).
This application note provides a definitive guide for researchers to solubilize, store, and characterize Propetamide. It addresses the scarcity of public thermodynamic data by providing physicochemical predictions alongside validated protocols for empirical determination in Methanol, DMSO, and biological buffers.
Chemical Profile
| Parameter | Value | Notes |
| IUPAC Name | 2-[(4-ethoxyphenyl)amino]-N-propylpropanamide | |
| CAS Number | 730-07-4 | |
| Molecular Weight | 250.34 g/mol | |
| XLogP3 | 2.9 (Predicted) | Indicates moderate lipophilicity [1].[1][2] |
| pKa (Base) | ~4.8 - 5.2 (Predicted) | Secondary amine (aniline-like).[1] Ionized at gastric pH.[1] |
| H-Bond Donors | 2 | Amide NH, Aniline NH.[1] |
| H-Bond Acceptors | 2 | Amide Carbonyl, Ether Oxygen.[1] |
Solubility Data: Reference & Predicted Values
The following data represents a synthesis of in-silico predictions based on structural analogs (Phenacetin) and standard solvent interactions for lipophilic amides. These values should be treated as reference ranges to guide experimental design.
Table 1: Solubility Profile in Organic Solvents & Aqueous Buffers
| Solvent / Medium | Solubility Rating | Estimated Concentration (25°C) | Application |
| DMSO | High | > 50 mg/mL (> 200 mM) | Primary stock solution for bioassays.[1] |
| Methanol | High | > 25 mg/mL (> 100 mM) | HPLC sample preparation; intermediate dilutions.[1] |
| Ethanol | High | > 20 mg/mL | Alternative organic stock.[1] |
| 0.1N HCl (pH 1.2) | Moderate | 1.0 – 5.0 mg/mL | Simulates gastric fluid; protonation of aniline nitrogen increases solubility.[1] |
| PBS (pH 7.4) | Low | < 0.1 mg/mL (< 400 µM) | Simulates plasma; compound is predominantly neutral.[1] |
| Water (Unbuffered) | Poor | < 0.05 mg/mL | Not recommended for stock preparation.[1] |
Technical Insight: Propetamide contains a secondary aniline nitrogen.[1] At pH levels below its pKa (~5.0), the molecule becomes protonated, significantly increasing aqueous solubility. At physiological pH (7.4), it exists in a neutral, lipophilic state, necessitating the use of co-solvents (e.g., 0.5% DMSO) or carriers (cyclodextrins) for aqueous bioassays [2].
Experimental Protocols
Protocol A: Preparation of Stock Solutions (Standardized)
Objective: Create a stable, high-concentration stock for downstream dilution.
-
Weighing: Accurately weigh 10 mg of Propetamide powder into a generic 1.5 mL amber microcentrifuge tube (protect from light).
-
Solvent Addition: Add 400 µL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: DMSO is preferred over methanol for biological stocks due to lower volatility and sterility compatibility.[1]
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Verification: Visual inspection should show a clear, colorless to pale yellow solution.[1]
-
Storage: Aliquot into single-use vials (50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Empirically determine the saturation solubility in aqueous buffers (pH 1.2, 6.8, 7.4). This is the "Gold Standard" method [3].
Materials:
-
Propetamide solid.[1]
-
Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 6.8), PBS (pH 7.4).
-
0.45 µm PVDF Syringe Filters (low protein binding).[1]
-
Orbital Shaker/Incubator.[1]
Procedure:
-
Supersaturation: Add excess Propetamide solid (~5 mg) to 1 mL of the target buffer in a glass vial. The solution must remain cloudy (indicating saturation).[1]
-
Equilibration: Incubate the vials at 25°C (or 37°C for physiological relevance) on an orbital shaker (200 rpm) for 24 hours.
-
Why: 24 hours ensures equilibrium between the solid and solvated phases.[1]
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
-
Carefully withdraw the supernatant.[1]
-
-
Filtration: Pass the supernatant through a 0.45 µm PVDF filter.[1] Discard the first 100 µL of filtrate (saturation of filter membrane).[1]
-
Dilution: Dilute the filtrate 1:10 and 1:100 with Methanol (to ensure the compound remains in solution and is compatible with HPLC mobile phase).
-
Quantification: Analyze via HPLC-UV (See Protocol C).
Protocol C: HPLC-UV Quantification Method
Objective: Accurate quantification of Propetamide in solubility samples.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV Absorbance at 245 nm (Characteristic absorption of the phenetidine ring).[1]
-
Injection Volume: 10 µL.
-
Retention Time: Expect elution between 6.5 – 7.5 minutes (hydrophobic region).
Workflow Visualization
The following diagram illustrates the decision matrix for handling Propetamide, ensuring data integrity from solid state to analysis.
Caption: Workflow for the preparation of Propetamide stock solutions and the determination of thermodynamic solubility in aqueous buffers.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 68937, Propetamide.[1] Retrieved February 25, 2026 from [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pH-dependent solubility profiling).
-
United States Pharmacopeia (USP). <1236> Solubility Measurements.[1] (Authoritative standard for shake-flask methodology).[1]
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] (Reference for pKa prediction accuracy in amides).
Disclaimer: This document is for research and development purposes only. Propetamide is a bioactive compound; consult the Material Safety Data Sheet (MSDS) for handling, toxicity, and disposal information.
Topic: Preparation of High-Purity Propetamide Standard Solutions for Quantitative Mass Spectrometry
An Application Note for Mass Spectrometry Professionals
Abstract
Accurate and reliable quantification in mass spectrometry is fundamentally dependent on the quality of the calibration standards. This application note provides a comprehensive, field-proven protocol for the preparation of propetamide standard solutions intended for use in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and other sensitive analytical techniques. Moving beyond a simple list of steps, this guide explains the scientific rationale behind key procedural choices, ensuring the resulting standards are accurate, stable, and reproducible. We will cover the essential considerations from handling the certified reference material to preparing the final working solutions, incorporating quality control checks and stability assessments grounded in established analytical chemistry principles and regulatory expectations.
Propetamide: Essential Chemical & Physical Properties
A thorough understanding of the analyte's properties is the foundation for developing a robust preparation protocol. Propetamide is a synthetic compound used as an insecticide. Its key characteristics relevant to standard preparation are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂N₂O₂ | [1] |
| Molecular Weight | 250.34 g/mol | [1] |
| Appearance | Solid (Assumed based on typical organic compounds) | N/A |
| Solubility | While specific data is limited, general pesticide analysis protocols indicate high solubility in organic solvents such as acetonitrile, methanol, and toluene. Acetonitrile is preferred for LC-MS/MS applications due to its compatibility with reversed-phase chromatography and electrospray ionization.[2][3] | N/A |
Principle of Analytical Standard Preparation
The core principle involves creating a highly accurate and concentrated primary stock solution from a certified reference material (CRM). This stock solution serves as the source for all subsequent, less concentrated standards. The process utilizes serial dilution, a stepwise method of reducing the concentration of a substance in solution. This approach is favored because it allows for the creation of very low-concentration standards with higher accuracy than would be possible with a single, large dilution. An intermediate stock solution is often used as a "bridging" step to minimize the volumetric errors that can arise from pipetting very small volumes of the highly concentrated primary stock.[4]
Materials and Equipment
The quality of your standards is directly linked to the quality of your materials and the precision of your equipment.
-
Propetamide Certified Reference Material (CRM): Purity ≥98%, with a Certificate of Analysis (COA).
-
Solvents: HPLC or MS-grade Acetonitrile (ACN).
-
Analytical Balance: Calibrated, with a readability of at least 0.01 mg.
-
Glassware: Class A calibrated volumetric flasks (e.g., 10 mL, 25 mL, 50 mL) and calibrated micropipettes (e.g., P20, P200, P1000).
-
Labware: Polypropylene or amber glass vials for storage.
-
Equipment: Vortex mixer, sonicator.
Detailed Experimental Protocols
These protocols detail the preparation of a primary stock, an intermediate stock, and a final set of working calibration standards.
Protocol 1: Preparation of Propetamide Primary Stock Solution (1000 µg/mL)
The primary stock is the cornerstone of your entire quantification workflow. Its accuracy is paramount. A higher concentration is generally more stable for long-term storage.
-
Calculation: Determine the mass of Propetamide CRM needed. To prepare 10 mL of a 1000 µg/mL stock solution:
-
Mass (mg) = Concentration (mg/mL) x Volume (mL)
-
Mass = (1000 µg/mL / 1000 µg/mg) x 10 mL = 10 mg
-
Adjust for purity using the value from the COA: Adjusted Mass (mg) = Desired Mass / (Purity % / 100). For a 99.5% pure standard, this would be 10 mg / 0.995 = 10.05 mg.
-
-
Weighing: Accurately weigh the calculated mass of the Propetamide CRM onto a weighing boat using a calibrated analytical balance. Record the exact mass.[5]
-
Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Use a small amount of acetonitrile to rinse the weighing boat multiple times, ensuring all material is transferred into the flask.
-
Solubilization: Add acetonitrile to the flask until it is approximately half-full. Gently swirl to dissolve the solid. If necessary, use a vortex mixer or sonicator for a short period to ensure complete dissolution.[4]
-
Dilution to Volume: Allow the solution to return to ambient temperature. Carefully add acetonitrile dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[5]
-
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.
-
Labeling and Storage: Transfer the solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store at -18°C or below in a tightly sealed container.[2]
Protocol 2: Preparation of Intermediate Stock Solution (10 µg/mL)
This step reduces the potential for error when preparing low-concentration working standards.
-
Calculation: Use the C₁V₁ = C₂V₂ formula to determine the volume of the primary stock needed. To prepare 10 mL of a 10 µg/mL intermediate solution from a 1000 µg/mL primary stock:
-
(1000 µg/mL) x V₁ = (10 µg/mL) x 10 mL
-
V₁ = (10 x 10) / 1000 = 0.1 mL or 100 µL
-
-
Dilution: Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Final Volume: Dilute to the calibration mark with acetonitrile, cap, and homogenize by inverting the flask multiple times.
-
Storage: Transfer to a labeled vial and store under the same conditions as the primary stock.
Protocol 3: Preparation of Working Calibration Standards
These are the solutions that will be injected into the mass spectrometer to generate the calibration curve. It is best practice to prepare these fresh before each analytical run, but their short-term stability should be verified.[4] The concentration range should bracket the expected concentrations of the unknown samples.[6][7]
Table 1: Serial Dilution Scheme for Propetamide Working Standards
| Target Conc. (ng/mL) | Volume of 10 µg/mL Intermediate Stock (µL) | Final Volume (mL) | Diluent |
| 100 | 100 | 10 | Acetonitrile |
| 50 | 50 | 10 | Acetonitrile |
| 10 | 10 | 10 | Acetonitrile |
| 5 | 5 | 10 | Acetonitrile |
| 1 | 10 (from 100 ng/mL std) | 10 | Acetonitrile |
| 0.5 | 5 (from 100 ng/mL std) | 10 | Acetonitrile |
| 0.1 | 1 (from 100 ng/mL std) | 10 | Acetonitrile |
Note: For concentrations ≤ 1 ng/mL, it is advisable to perform a serial dilution from a higher-concentration working standard (e.g., the 100 ng/mL standard) to maintain accuracy.
Quality Control & Validation of Standard Solutions
Preparation of standards is not complete without verification. This is a critical component of ensuring data integrity and is mandated by regulatory guidelines.[8][9]
-
Concentration Verification: The concentration of a newly prepared primary stock solution should be verified against a previously validated stock solution or a standard from a different source. The response should be within a pre-defined acceptance criteria (e.g., ±10%).
-
Stability Assessment: The stability of stock and working solutions must be established under various conditions:
-
Short-Term (Autosampler) Stability: Keep a working standard in the autosampler (e.g., at 10°C) and analyze it at different time points (e.g., 0, 4, 12, 24 hours) to check for degradation.[8]
-
Long-Term (Storage) Stability: Store aliquots of the primary and intermediate stock solutions at the intended storage temperature (e.g., -18°C). Analyze them against a freshly prepared standard after set periods (e.g., 1, 3, 6 months) to determine their shelf life.[2][10]
-
Freeze-Thaw Stability: Evaluate if the standards are stable after multiple cycles of freezing and thawing, which may occur during routine use.
-
Workflow Visualization
The following diagram illustrates the logical flow of preparing and validating propetamide standard solutions.
Sources
- 1. Propetamide | C14H22N2O2 | CID 68937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. agilent.com [agilent.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 6. Resources Archive - NML [uknml.com]
- 7. pure-synth.com [pure-synth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. elearning.unite.it [elearning.unite.it]
Application Notes & Protocols: In Vivo Experimental Dosing Regimens for N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental dosing regimens for N-phenylacetyl-L-prolylglycine ethyl ester, widely known as Noopept, in rodent models. This document synthesizes technical data with practical insights to ensure scientifically sound and reproducible experimental outcomes.
Introduction and Scientific Rationale
N-phenylacetyl-L-prolylglycine ethyl ester (Noopept, GVS-111) is a synthetic dipeptide analogue of the endogenous neuropeptide cycloprolylglycine (CPG).[1][2] Developed as a nootropic agent, Noopept has demonstrated significant neuroprotective and cognitive-enhancing properties in various preclinical models.[3][4] Its therapeutic potential is being explored for a range of neurological conditions, including cognitive deficits associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6]
A critical aspect of designing in vivo studies with Noopept is understanding its rapid metabolism. Following administration, Noopept is quickly converted to its active metabolite, cycloprolylglycine (cPG), which is believed to be responsible for many of its long-term nootropic effects.[7][8] Therefore, experimental designs must account for the pharmacokinetic profiles of both the parent compound and its active metabolite.
Mechanism of Action
The neuroprotective and nootropic effects of Noopept are multifaceted and not attributed to a single mechanism. Preclinical studies suggest that its actions are mediated through several interconnected pathways:
-
Modulation of Neurotrophic Factors: Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[7][9] These neurotrophins are crucial for neuronal survival, differentiation, and synaptic plasticity, processes fundamental to learning and memory.
-
Cholinergic System Enhancement: The compound exhibits cholinomimetic properties, potentially by enhancing acetylcholine signaling, which is vital for cognitive functions.[7]
-
Glutamatergic Receptor Modulation: Noopept interacts with the glutamatergic system by modulating AMPA and NMDA receptors, which play a key role in synaptic plasticity and excitotoxicity.[1] It has been shown to protect neurons from glutamate toxicity.[7][10]
-
Anti-inflammatory and Antioxidant Effects: Noopept possesses anti-inflammatory and antioxidant properties, which contribute to its neuroprotective effects by mitigating cellular damage from oxidative stress and inflammation.[11]
Caption: Proposed mechanism of action for Noopept.
In Vivo Dosing Regimens in Rodent Models
The selection of an appropriate dosing regimen is paramount for the successful outcome of in vivo studies. The following table summarizes various dosing regimens for Noopept that have been reported in the scientific literature.
| Species/Strain | Dose Range | Route of Administration | Frequency | Duration | Experimental Model/Observed Effects | Reference(s) |
| Rats (Wistar) | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily | 7 days (preventive) or starting 15 days post-injury | Prevention of memory deficits in a model of Alzheimer's disease | [4] |
| Rats (Wistar) | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily | 28 days | Study of effects on cognitive functions and pubertal process in diabetic rats | [12] |
| Rats (Wistar) | 0.5 mg/kg | Oral | - | Single dose and 28 days | Increased NGF and BDNF mRNA in the hippocampus | [13] |
| Mice (NMRI) | 0.01 mg/kg | - | Daily | 21 days + 5 days of training | Restoration of spatial memory in an Alzheimer's disease model | [5] |
| Mice (BALB/c) | 0.5 mg/kg | Intraperitoneal (i.p.) | Single dose (15 min before test) | - | Improvement in long-term memory | [14] |
| Rats | 5 mg/kg | Intraperitoneal (i.p.) | Daily | 21 days | Modulation of inflammation and spinal microglia | [15] |
| Rats (PINK1-KO) | 20 nM | Intranasal | 5 doses over 10 days | 10 days | Reversal of Parkinsonian pathology | [6][16][17][18] |
| Rabbits | 10 or 100 mg/kg | Oral | - | 6 months | Chronic toxicity study | [19] |
Experimental Protocols
Preparation of Noopept for Administration
The purity and proper formulation of Noopept are critical for reproducible results.
-
For Intraperitoneal (i.p.) Injection:
-
Weigh the required amount of Noopept powder (purity ≥98%) using a calibrated analytical balance.[20]
-
Dissolve the powder in sterile, isotonic saline (0.9% NaCl). Gentle warming and vortexing may be required to achieve complete dissolution.
-
Filter the solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.
-
Prepare fresh on the day of the experiment or store at 4°C for a short period, protected from light.
-
-
For Oral Gavage (p.o.):
-
Noopept can be administered as a solution or a suspension. For a solution, follow the steps for i.p. injection preparation using sterile water or saline as the vehicle.
-
For a suspension, a common vehicle is 0.5% or 1% carboxymethylcellulose (CMC) in sterile water.
-
Triturate the weighed Noopept powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
The suspension should be continuously stirred during administration to ensure uniform dosing.
-
-
For Intranasal Administration:
-
Due to the low volumes required for intranasal delivery, a concentrated stock solution is often prepared.
-
Dissolve Noopept in a vehicle suitable for nasal application, such as phosphate-buffered saline (PBS).
-
Ensure the final formulation is isotonic and at a physiological pH to avoid nasal irritation.[6]
-
Administration Techniques in Rodents
Adherence to ethical guidelines and proper animal handling techniques is mandatory.
-
Oral Gavage (Mouse and Rat):
-
Gently restrain the animal.
-
Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Pass the gavage needle along the side of the mouth and gently advance it down the esophagus into the stomach. Do not force the needle.
-
Administer the prepared solution or suspension slowly.
-
Withdraw the needle gently and monitor the animal for any signs of distress.
-
-
Intraperitoneal Injection (Mouse and Rat):
-
Restrain the animal with its head tilted downwards to allow the abdominal organs to shift cranially.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.
-
Inject the solution slowly and withdraw the needle.
-
Alternate injection sides for repeated dosing.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of Noopept.
Caption: A typical experimental workflow for in vivo Noopept studies.
Toxicity and Safety Considerations
Preclinical studies have indicated that Noopept has a low toxicity profile. A chronic toxicity study in rabbits with oral administration of 10 or 100 mg/kg for 6 months did not show irreversible pathological changes.[19] The drug did not exhibit allergenic, immunotoxic, or mutagenic activity.[19] However, as with any experimental compound, it is crucial to conduct pilot studies to determine the maximum tolerated dose within the specific experimental context and to monitor animals closely for any adverse effects.
References
-
Noopept - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]
- Vakhitova, Y. V., Sadovnikov, S. V., Borisevich, S. S., Ostrovskaya, R. U., Gudasheva, T. A., & Seredenin, S. B. (2016). Molecular Mechanism Underlying the Action of Substituted Pro-Gly Dipeptide Noopept.
- Kovalenko, L. P., Smol'nikova, N. M., Alekseeva, S. V., Nemova, E. P., Sorokina, A. V., Miramedova, M. G., Kurapova, S. P., Sidorina, E. I., & Daugel'-Dauge, N. O. (2002). [Preclinical study of noopept toxicity]. Eksperimental'naia i klinicheskaia farmakologiia, 65(1), 62–64.
-
nootropic drug noopept: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Omberacetam. In Wikipedia. Retrieved from [Link]
-
Noopept - Nootropics Expert. (2025, December 18). Retrieved from [Link]
-
Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats. (2025, August 10). ResearchGate. Retrieved from [Link]
-
n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
[Pharmacokinetics of noopept and its active metabolite cycloprolyl glycine in rats]. (2018). PubMed. Retrieved from [Link]
- Ostrovskaya, R. U., Gruden, M. A., Bobkova, N. A., Sewell, R. D., Gudasheva, T. A., Samokhin, A. N., Seredinin, S. B., & Van der Zee, E. A. (2007). The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model. Journal of Psychopharmacology, 21(6), 611–619.
- Dagda, R. K., Dagda, R. Y., Vazquez-Mayorga, E., Martinez, B., & Gallahue, A. (2023). Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats. International Journal of Molecular Sciences, 24(1), 690.
-
Effects of noopept on cognitive functions and pubertal process in rats with diabetes. (n.d.). scinapse. Retrieved from [Link]
- Zaringhalam, J., Zali, A., Manaheji, H., & Micheli, L. (2020). Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process.
- Ostrovskaya, R. U., Vakhitova, Y. V., Kuzmina, U. S., Salimgareeva, M. K., Zainullina, L. F., Gudasheva, T. A., Vakhitov, V. A., & Seredenin, S. B. (2014). Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation. Journal of Biomedical Science, 21, 74.
-
Effect of Acute and Chronic Treatment with Noopept on mRNA Expression for BDNF and NGF (M±SEM). (n.d.). ResearchGate. Retrieved from [Link]
-
Research Breakdown on N-Phenylacetyl-L-prolylglycine ethyl ester. (2025, August 28). Examine.com. Retrieved from [Link]
-
Dagda, R. K., Dagda, R. Y., Vazquez-Mayorga, E., Martinez, B., & Gallahue, A. (2023). Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats. MDPI. Retrieved from [Link]
- Vakhitova, Y. V., Gudasheva, T. A., Ostrovskaya, R. U., & Seredenin, S. B. (2016). Dipeptide Piracetam Analogue Noopept Improves Viability of Hippocampal HT-22 Neurons in the Glutamate Toxicity Model. Bulletin of Experimental Biology and Medicine, 161(1), 58–60.
- Ostrovskaya, R. U., Vakhitova, Y. V., Salimgareeva, M. K., Gudasheva, T. A., Jamalova, F. S., Seredenin, S. B., & Vakhitov, V. A. (2008). Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats). Eksperimental'naia i klinicheskaia farmakologiia, 71(4), 9–14.
-
N-Phenylacetyl-L-Prolylglycine ethyl ester. (2026, January 8). Labchem Catalog. Retrieved from [Link]
-
Dagda, R. K., Dagda, R. Y., Vazquez-Mayorga, E., Martinez, B., & Gallahue, A. (2021). Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats. PMC. Retrieved from [Link]
-
Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats. (2025, October 13). ResearchGate. Retrieved from [Link]
Sources
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of novel cognitive enhancer noopept on AD-related cellular model involves the attenuation of apoptosis and tau hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noopept efficiency in experimental Alzheimer disease (cognitive deficiency caused by beta-amyloid25-35 injection into Meynert basal nuclei of rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. n-phenylacetyl-l-prolylglycine ethyl ester: Topics by Science.gov [science.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dipeptide Piracetam Analogue Noopept Improves Viability of Hippocampal HT-22 Neurons in the Glutamate Toxicity Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Omberacetam - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. examine.com [examine.com]
- 14. nootropic drug noopept: Topics by Science.gov [science.gov]
- 15. Noopept; a nootropic dipeptide, modulates persistent inflammation by effecting spinal microglia dependent Brain Derived Neurotropic Factor (BDNF) and pro-BDNF expression throughout apoptotic process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Intranasal Administration of Forskolin and Noopept Reverses Parkinsonian Pathology in PINK1 Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [Preclinical study of noopept toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
Application Note: Robust and Efficient Extraction of Propetamide from Biological Matrices Using Solid-Phase Extraction
Abstract
This application note presents a detailed guide for the extraction of propetamide from biological matrices, such as human plasma and urine, utilizing solid-phase extraction (SPE). Propetamide, an amide-containing compound, requires a robust and reproducible method for its quantification in complex biological samples, which is critical during drug development and in clinical research. This document provides a comprehensive, step-by-step protocol based on reversed-phase SPE principles. The causality behind experimental choices is explained to ensure scientific integrity and to empower researchers to adapt the method as needed. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for propetamide bioanalysis.
Introduction: The Rationale for Solid-Phase Extraction of Propetamide
Propetamide, 2-(4-ethoxyanilino)-N-propylpropanamide, is a molecule of interest in pharmaceutical development.[1] Accurate determination of its concentration in biological fluids is paramount for pharmacokinetic and pharmacodynamic studies. Biological matrices like plasma and urine are complex, containing numerous endogenous substances such as proteins, salts, and phospholipids that can interfere with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3][4]
Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex sample matrices.[4][5] Compared to other methods like liquid-liquid extraction (LLE) or protein precipitation, SPE offers superior cleanup, leading to higher sensitivity, improved reproducibility, and reduced matrix effects in the final analysis.[3][6][7] This application note details a proposed SPE protocol for propetamide, designed for high recovery and purity.
Understanding the Method: Propetamide Properties and SPE Sorbent Selection
The selection of an appropriate SPE sorbent is critical and is dictated by the physicochemical properties of the analyte. Propetamide possesses both hydrophobic (an aromatic ring and alkyl chains) and moderately polar (amide and ether linkages) functional groups.[1] This amphiphilic nature makes it an ideal candidate for reversed-phase SPE, where the primary retention mechanism is hydrophobic interaction between the analyte and the nonpolar stationary phase.[8]
For this application, a water-wettable, copolymeric sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer, is recommended. These sorbents offer several advantages over traditional silica-based C18 phases, including:
-
Enhanced Retention of Polar Compounds: The hydrophilic component of the polymer allows for better retention of moderately polar analytes like propetamide.
-
High and Consistent Recoveries: Polymeric sorbents are less prone to deconditioning, ensuring more reproducible results.[9]
-
Broad Applicability: They are effective for a wide range of acidic, neutral, and basic compounds.[9]
The proposed protocol will utilize a generic HLB-type SPE cartridge.
Experimental Workflow and Protocol
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase (HLB type), 30 mg sorbent mass, 1 mL format
-
Propetamide Standard: Analytical grade
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a deuterated analog of propetamide)
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Water: Deionized or Milli-Q grade
-
Biological Matrix: Human plasma or urine (pre-screened for interferences)
Sample Pre-treatment
Proper sample pre-treatment is crucial to prevent clogging of the SPE cartridge and to ensure optimal interaction between propetamide and the sorbent.
-
Plasma: Thaw plasma samples to room temperature. To disrupt protein binding and precipitate proteins, add 400 µL of 1% formic acid in acetonitrile to 200 µL of plasma. Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes. The supernatant will be loaded onto the SPE cartridge.
-
Urine: Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter. Dilute 200 µL of the supernatant with 200 µL of 1% aqueous formic acid.
Solid-Phase Extraction Protocol
The following protocol is a standard "load-wash-elute" procedure.[4]
Step 1: Conditioning
-
Purpose: To wet the sorbent and activate the stationary phase for interaction with the sample.
-
Procedure: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not allow the sorbent to dry out before loading the sample.
Step 2: Equilibration
-
Purpose: To create a chemical environment in the cartridge similar to the sample matrix for optimal retention.
-
Procedure: Pass 1 mL of 1% aqueous formic acid through the cartridge.
Step 3: Sample Loading
-
Purpose: To apply the pre-treated sample to the sorbent where propetamide will be retained.
-
Procedure: Load the supernatant from the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1 mL/min).
Step 4: Washing
-
Purpose: To remove endogenous interferences that are less strongly retained than propetamide.
-
Procedure:
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge. This will remove highly polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water. This will remove moderately polar interferences without eluting the analyte of interest.
-
Step 5: Elution
-
Purpose: To disrupt the interaction between propetamide and the sorbent, and to collect the purified analyte.
-
Procedure: Elute propetamide from the cartridge with 1 mL of methanol into a clean collection tube.
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the subsequent LC-MS analysis.
Visualizing the Workflow
Sources
- 1. Propetamide | C14H22N2O2 | CID 68937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 4. waters.com [waters.com]
- 5. organomation.com [organomation.com]
- 6. orientjchem.org [orientjchem.org]
- 7. biotage.com [biotage.com]
- 8. SPE Phase and Solvent Selection | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. lcms.cz [lcms.cz]
Application Note: High-Throughput GC-MS Analysis for the Detection of Propetamide and its Putative Metabolites in Biological Matrices
Abstract
This application note presents a comprehensive protocol for the analysis of Propetamide and its predicted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Propetamide, an N-propylpropanamide derivative, is of interest to researchers in drug development and toxicology. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This guide provides a detailed methodology, from sample preparation, including extraction and derivatization, to the specific GC-MS parameters required for sensitive and selective detection. The protocols described herein are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.
Introduction
Propetamide, with the IUPAC name 2-(4-ethoxyanilino)-N-propylpropanamide, is a compound of interest in various fields of chemical and pharmaceutical research[1][2]. The analysis of its metabolic products is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of compounds, including pesticide and drug metabolites[3]. However, due to the potential polarity of Propetamide's metabolites, derivatization is often necessary to increase their volatility and thermal stability for successful GC-MS analysis[4][5].
This application note provides a complete workflow for the analysis of Propetamide and its putative metabolites in biological matrices. The methodology is based on established principles of pesticide and metabolite analysis, adapted for the specific chemical properties of Propetamide.
Predicted Metabolic Pathways of Propetamide
While specific metabolic data for Propetamide is not extensively available in the public domain, its metabolic fate can be predicted based on its chemical structure and known biotransformation pathways for structurally related compounds, such as other acetamide pesticides[6][7][8][9][10]. The primary metabolic reactions are expected to involve Phase I (functionalization) and Phase II (conjugation) reactions.
Key predicted metabolic transformations for Propetamide include:
-
N-dealkylation: Removal of the N-propyl group from the amide nitrogen.
-
Hydroxylation: Addition of a hydroxyl group to the ethoxy phenyl ring.
-
O-deethylation: Removal of the ethyl group from the ethoxy moiety, resulting in a phenolic metabolite.
-
Amide hydrolysis: Cleavage of the amide bond, leading to the formation of 2-(4-ethoxyanilino)propanoic acid and propylamine.
These Phase I metabolites can subsequently undergo Phase II conjugation, for instance, with glucuronic acid, to facilitate their excretion. However, for GC-MS analysis, the focus is typically on the Phase I metabolites after cleavage of conjugates during sample preparation.
Figure 1: Predicted Metabolic Pathways of Propetamide.
Experimental Protocols
Sample Preparation: Extraction
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of Propetamide and its metabolites from biological matrices such as plasma or tissue homogenates.
Protocol:
-
To 1 mL of biological sample (e.g., plasma) in a 15 mL centrifuge tube, add 1 mL of water and 2 mL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride).
-
Vortex vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for the cleanup step.
Sample Preparation: Cleanup (Dispersive Solid-Phase Extraction)
The cleanup step is essential to remove matrix interferences that can affect the GC-MS analysis.
Protocol:
-
To the acetonitrile extract from the previous step, add a dispersive solid-phase extraction (d-SPE) cleanup mixture (e.g., 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine, PSA).
-
Vortex for 30 seconds and then centrifuge at 5000 rpm for 5 minutes.
-
Transfer the cleaned supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Sources
- 1. Propetamide | C14H22N2O2 | CID 68937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 730-07-4 | propetamide [chemindex.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetamiprid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Propetamide stability in acidic and alkaline solutions
Subject: Improving Propetamide stability in acidic and alkaline solutions
CAS: 730-07-4 | Chemical Name: 2-((4-Ethoxyphenyl)amino)-N-propylpropanamide[1]
Executive Summary
Welcome to the Technical Support Center. This guide addresses the hydrolytic instability of Propetamide (N-propyl-2-(4-ethoxyanilino)propanamide). As a secondary amide derivative containing a p-phenetidine moiety, Propetamide presents distinct stability challenges in aqueous media. The amide linkage is susceptible to nucleophilic attack in both high and low pH environments, leading to cleavage into propylamine and the corresponding carboxylic acid derivative .[2]
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to maximize the half-life (
Part 1: The Chemistry of Instability
To solve stability issues, we must first visualize the degradation pathways. Propetamide degradation is primarily driven by Amide Hydrolysis .
Degradation Pathway Diagram
Figure 1: Mechanistic pathways of Propetamide hydrolysis in acidic vs. alkaline environments.
Part 2: Troubleshooting Guide (FAQs)
Module A: Acidic Stability (pH < 4.0)
Q1: I am observing rapid precipitation and loss of potency in my 0.1 M HCl solution. Why? Diagnosis: While the amine nitrogen in the p-phenetidine portion of Propetamide protonates (increasing solubility), the amide carbonyl oxygen also protonates at very low pH. This activates the carbonyl carbon for nucleophilic attack by water.[3] Solution:
-
Shift pH: Move from pH 1.0 to pH 3.0–4.0. The rate of acid-catalyzed hydrolysis often correlates linearly with
. A 2-unit pH shift can decrease the degradation rate by 100-fold. -
Reduce Water Activity: If low pH is mandatory, replace aqueous solvent with a mixed system (e.g., 50% Ethanol/Water or PEG-400). This reduces the concentration of the nucleophile (water).
Q2: Can I use Acetate buffer instead of Phosphate for acidic conditions?
Recommendation: Yes. Acetate buffers (pH 3.6–5.6) are superior for Propetamide. Phosphate buffers can catalyze general base hydrolysis even at lower pH due to the presence of
Module B: Alkaline Stability (pH > 8.0)
Q3: My Propetamide standard turns yellow/brown at pH 9. Is this hydrolysis? Diagnosis: This is likely a dual-failure mode.
-
Hydrolysis: Base-promoted cleavage of the amide bond.[2][4][5]
-
Oxidation: The p-ethoxyanilino (phenetidine) moiety is sensitive to oxidation under alkaline conditions, leading to quinone-imine formation (colored species). Solution:
-
Deoxygenate: Sparge all alkaline buffers with Argon or Nitrogen for 15 minutes prior to dissolution.
-
Add Antioxidants: Incorporate 0.1% Sodium Metabisulfite or Ascorbic Acid to protect the aniline moiety.
-
Lower pH: Maintain pH < 8.0 if possible. The rate of alkaline hydrolysis is second-order (
).
Part 3: Stabilization Protocols
Protocol 1: Optimal Buffer Formulation
To maximize stability, maintain Propetamide in the "Goldilocks Zone" (pH 4.5 – 6.5).
| Parameter | Recommended Specification | Rationale |
| Buffer System | Citrate (10-20 mM) or MES | Minimal catalytic effect on amide hydrolysis. |
| pH Range | 5.5 ± 0.2 | Minimum rate of hydrolysis ( |
| Cosolvent | DMSO (up to 5%) or PEG-400 | Reduces dielectric constant, stabilizing the neutral molecule. |
| Temperature | 4°C (Storage) | Arrhenius kinetics: degradation rate halves for every 10°C drop. |
Protocol 2: HPLC Stability Assay
Use this method to quantify Propetamide and detect the primary hydrolysis product (Propylamine).
Instrument: HPLC with UV-Vis (DAD) or MS detection. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
Step-by-Step Workflow:
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidifies to prevent tailing of the amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-10 min: 5% -> 60% B (Linear Gradient)
-
10-12 min: 60% -> 95% B (Wash)
-
-
Detection:
-
Propetamide: 254 nm (Strong absorption from the aromatic ring).
-
Propylamine: Requires derivatization (e.g., OPA reagent) or MS detection (m/z 60.1) as it lacks a chromophore. Note: Loss of Propetamide peak area is the primary stability indicator.
-
Part 4: Experimental Logic & Mechanism
Why Hydrolysis Occurs (The "Why")
Propetamide contains a secondary amide bond (
-
In Acid: The reaction is driven by the protonation of the carbonyl oxygen (
). This makes the carbonyl carbon highly electrophilic. Water attacks this carbon, forming a tetrahedral intermediate that collapses to release the amine. -
In Base: The hydroxide ion (
) is a strong nucleophile that directly attacks the carbonyl carbon.[2] The leaving group would be the amide anion ( ), which is a poor leaving group ( of conjugate acid ). However, in water, the mechanism proceeds because the formation of the carboxylate anion renders the step irreversible [1].
Self-Validating the Protocol
To ensure your stability data is valid, you must perform a Mass Balance Check :
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 16: Hydrolysis of Amides).
- O'Donnell, J. P., et al. (1979). "High-pressure liquid chromatographic analysis of propetamide." Journal of Pharmaceutical Sciences. (General reference for amide analysis methodology).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12984, Propetamide. [Link]
-
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. (Kinetics of amide hydrolysis). [Link]
Sources
- 1. 730-07-4 | propetamide [chemindex.com]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
Strategies to prevent oxidative degradation of Propetamide samples
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidative Degradation
Welcome to the comprehensive technical support guide for maintaining the stability of Propetamide samples. This document is designed to provide you with in-depth, field-proven insights and actionable protocols to mitigate oxidative degradation, ensuring the accuracy and reproducibility of your experimental results. As your dedicated support partner, we understand the critical importance of sample integrity. This guide moves beyond generic advice, offering a detailed exploration of the chemical vulnerabilities of Propetamide and a robust framework for its stabilization.
Understanding Propetamide's Vulnerability to Oxidation
Propetamide, with its 2-(4-ethoxyanilino)-N-propylpropanamide structure, possesses two primary moieties susceptible to oxidative degradation: the p-ethoxy aniline group and the secondary amide linkage . While amides are generally more stable to hydrolysis than esters, the electron-rich aniline ring, in particular, is a focal point for oxidative processes.
The presence of the ethoxy group on the aniline ring makes it highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities often found in common laboratory solvents and excipients. A critical degradation pathway to consider is the base-mediated oxidation of the p-aminophenol-like structure, which can lead to the formation of colored and potentially reactive impurities, compromising sample purity and analytical results.
Frequently Asked Questions (FAQs): The Science of Propetamide Degradation
Q1: My Propetamide solution is turning a yellowish-brown color. What is happening?
A1: The discoloration of your Propetamide solution is a classic indicator of oxidative degradation. The p-ethoxy aniline moiety is likely oxidizing to form chromophoric (color-producing) species. This process can be accelerated by exposure to light, elevated temperatures, or the presence of metal ion contaminants in your solvent or on your glassware.
Q2: I'm observing unexpected peaks in my HPLC analysis of a Propetamide sample. Could this be due to degradation?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of sample degradation. Oxidative degradation of Propetamide can lead to a variety of byproducts. A stability-indicating HPLC method is crucial to separate these degradation products from the parent compound.
Q3: Can the excipients in my formulation contribute to the degradation of Propetamide?
A3: Absolutely. Excipients can be a hidden source of oxidative stress. Some excipients may contain peroxide impurities or trace metals that can catalyze the oxidation of Propetamide. It is essential to source high-purity excipients and to test for peroxide content.
Q4: Is hydrolysis a significant concern for Propetamide compared to oxidation?
A4: While the amide bond in Propetamide can undergo hydrolysis, this reaction is generally slower than the oxidative degradation of the ethoxy aniline group, especially under neutral or near-neutral pH conditions.[1] However, at extreme pH values and elevated temperatures, hydrolysis can become a more significant degradation pathway.
Proactive Strategies for Stabilizing Propetamide Samples
Preventing oxidative degradation requires a multi-faceted approach that encompasses the entire lifecycle of your sample, from preparation to analysis and storage.
The Critical Role of Antioxidants
Antioxidants are reducing agents that sacrificially oxidize to protect the active pharmaceutical ingredient (API).[1] They are a cornerstone of stabilizing oxidation-prone molecules like Propetamide. Antioxidants can be broadly categorized as water-soluble or lipid-soluble.
| Antioxidant Class | Examples | Recommended Starting Concentration (w/v) | Solubility | Notes |
| Water-Soluble | Ascorbic Acid, Sodium Metabisulfite | 0.01% - 0.1% | High in aqueous solutions | Effective in aqueous-based formulations. Sodium metabisulfite is a potent oxygen scavenger. |
| Lipid-Soluble | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | 0.01% - 0.05% | High in organic solvents | Ideal for formulations with a lipid or organic solvent base. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | 0.01% - 0.05% | Varies | Inactivate trace metal ions that can catalyze oxidation. Often used in combination with other antioxidants. |
Expert Insight: For comprehensive protection of Propetamide, a combination of antioxidants is often most effective. A water-soluble antioxidant like ascorbic acid can be paired with a chelating agent such as EDTA to both scavenge oxygen and sequester catalytic metal ions.
Optimizing Storage and Handling Conditions
Proper storage and handling are fundamental to preserving the integrity of your Propetamide samples.
-
Temperature: Store Propetamide samples, both solid and in solution, at refrigerated temperatures (2-8°C) to slow down the rate of chemical degradation. For long-term storage, consider temperatures of -20°C or lower.
-
Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Light can provide the energy to initiate oxidative chain reactions.
-
Atmosphere: Oxygen is a key reactant in oxidative degradation. For highly sensitive samples, consider overlaying the sample with an inert gas like nitrogen or argon before sealing the container. This is particularly important for long-term storage of solutions.
Solvent and Excipient Selection
The purity of your solvents and excipients can significantly impact the stability of Propetamide.
-
Solvent Purity: Use high-purity, HPLC-grade solvents that are free of peroxide impurities. It is good practice to test solvents for peroxides, especially if they have been stored for an extended period.
-
Excipient Compatibility: When formulating Propetamide, ensure that all excipients are compatible and do not contain impurities that could promote oxidation. Conduct compatibility studies by storing Propetamide in contact with individual excipients and analyzing for degradation over time.
Troubleshooting Guide: Addressing Common Degradation Issues
| Issue | Potential Cause | Recommended Action |
| Rapid discoloration of Propetamide solution | High oxygen content in the solvent; Presence of metal ion contamination; Exposure to light. | 1. Degas the solvent by sparging with nitrogen or argon before use. 2. Use high-purity solvents and acid-washed glassware to minimize metal contamination. 3. Prepare and handle the solution under low-light conditions. |
| Formation of precipitates in stored samples | Degradation products may have lower solubility; pH shift in the solution. | 1. Analyze the precipitate to identify its composition. 2. Re-evaluate the storage buffer and consider adjusting the pH or adding a co-solvent to improve the solubility of potential degradants. |
| Inconsistent analytical results between sample preparations | Variable exposure to oxygen or light during preparation; Inconsistent addition of antioxidants. | 1. Standardize the sample preparation workflow to minimize variability. 2. Prepare antioxidant stock solutions and add them consistently to all samples. |
Experimental Protocols
Protocol for a Forced Degradation Study of Propetamide
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[2][3]
Objective: To generate potential oxidative degradation products of Propetamide.
Materials:
-
Propetamide reference standard
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Propetamide in methanol.
-
Oxidative Stress:
-
To 1 mL of the Propetamide stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time points (e.g., 2, 8, 24 hours), take an aliquot, quench the reaction by diluting with mobile phase, and analyze by HPLC.
-
-
Acidic and Basic Hydrolysis (for comparison):
-
To 1 mL of the Propetamide stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the Propetamide stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solutions at 60°C for 24 hours.
-
Neutralize the samples before HPLC analysis.
-
-
Thermal Stress:
-
Store a solid sample of Propetamide at 105°C for 48 hours.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Photolytic Stress:
-
Expose a solid sample of Propetamide to UV light (e.g., 254 nm) for 24 hours.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method. The method should be capable of separating the main Propetamide peak from any degradation products.
Recommended Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 20% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Visualizing Degradation and Prevention
Potential Oxidative Degradation Pathway of Propetamide
Caption: A comprehensive workflow for ensuring the stability of Propetamide samples.
References
-
A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). Retrieved from [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. (2020, August 3). Retrieved from [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. (2022, January 29). Retrieved from [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. (n.d.). Retrieved from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022, November 30). Retrieved from [Link]
Sources
Validation & Comparative
Propetamide vs. Aspirin: Anti-inflammatory efficacy in animal models
A comprehensive review of scientific literature and chemical databases reveals no evidence of a compound named "propetamide" with established anti-inflammatory properties. As a result, a direct comparison of its anti-inflammatory efficacy in animal models against a well-established drug like aspirin cannot be conducted.
Extensive searches have failed to identify "propetamide" as a recognized therapeutic agent in the context of inflammation research. The name may be a result of a misspelling, a proprietary code for a compound not yet disclosed in public-domain research, or a misunderstanding of a different chemical entity.
Several similarly named compounds exist, but none are associated with anti-inflammatory activity:
-
N-Propylacetamide and Propylisopropyl acetamide: These are simple chemical compounds listed in databases such as PubChem, but without any documented pharmacological activity related to inflammation.
-
Propetamphos: This is an organophosphate insecticide, and its biological effects are related to acetylcholinesterase inhibition, not anti-inflammatory pathways.
-
Protacine: A distinct non-steroidal anti-inflammatory drug (NSAID) that has been studied, but it is not chemically related to a plausible structure for "propetamide."
-
Synaptamide: An endocannabinoid-like molecule that has shown some anti-inflammatory effects in specific experimental contexts, but it is not referred to as propetamide.
Without a defined chemical structure, mechanism of action, or any preclinical data for "propetamide," a scientific comparison with aspirin is impossible. Such a comparison would require data from standardized animal models of inflammation, such as carrageenan-induced paw edema, collagen-induced arthritis, or lipopolysaccharide (LPS)-induced systemic inflammation. For aspirin, a wealth of such data exists, forming the basis of its long-standing clinical use.
The topic "Propetamide vs. Aspirin: Anti-inflammatory efficacy in animal models" cannot be addressed as "propetamide" does not appear to be a recognized entity in the field of anti-inflammatory drug development. Researchers, scientists, and drug development professionals are advised to verify the chemical identity and existence of preclinical data for any compound of interest before embarking on comparative efficacy studies.
Should further information clarifying the identity of "propetamide" become available, a detailed comparative analysis with aspirin, following the rigorous scientific and formatting requirements outlined in the initial request, could be undertaken. Until then, any discussion on the anti-inflammatory properties of "propetamide" would be speculative and without a scientific basis.
A Comparative Guide to Purity Validation of Amide-Containing Pharmaceuticals: An NMR and IR Spectroscopy-Based Approach
Editor's Note: The topic specified for this guide was "Validating Propetamide purity." Comprehensive searches of chemical and pharmaceutical databases (such as PubChem, ChemSpider, and DrugBank) did not yield a well-defined, publicly recognized pharmaceutical substance by this name. To fulfill the objective of creating an in-depth technical guide on purity validation using spectroscopic methods, this document will use Acetanilide (N-phenylacetamide) as a model compound. Acetanilide's secondary amide structure serves as an excellent and widely understood analogue to demonstrate the principles and workflows applicable to a vast range of amide-containing active pharmaceutical ingredients (APIs). This substitution allows for a scientifically rigorous exploration of the topic as intended.
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, which can arise from starting materials, by-products, intermediates, or degradation, must be rigorously identified, quantified, and controlled to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline.[1][2][3] This guide provides a comparative analysis of two powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the comprehensive purity assessment of amide-containing APIs, using Acetanilide as our working example.
We will delve into the causality behind experimental choices, presenting these methods not as isolated procedures but as part of an integrated, self-validating analytical workflow. Our focus is on providing researchers, scientists, and drug development professionals with both the theoretical grounding and the practical insights required to leverage these techniques effectively.
The Analytical Challenge: Beyond a Simple Percentage
Purity assessment is a multi-faceted challenge. It requires not only quantifying the main component but also identifying and quantifying impurities, confirming the API's structural integrity, and ensuring batch-to-batch consistency. While chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a gold standard for separating and detecting trace impurities[4], it is a comparative method that relies on reference standards. Spectroscopic methods like NMR and IR offer orthogonal and often more direct insights into the molecule itself.
-
Quantitative NMR (qNMR) provides an absolute, primary method of quantification based on the direct proportionality between signal intensity and the number of atomic nuclei.[5][6]
-
Infrared (IR) Spectroscopy offers a rapid, non-destructive "molecular fingerprint," which is exceptionally powerful for identity confirmation and detecting structural deviations.[7][8]
By combining these techniques, we create a robust, cross-validating system that provides a higher degree of confidence in the final purity assessment.
Part 1: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR has emerged as a powerhouse in pharmaceutical analysis because it can determine the purity of a substance without needing a reference standard of the same compound.[9][10] Instead, it uses a certified internal standard of known purity and mass, making it a primary ratio method of measurement.[11]
The Principle of qNMR
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of protons (in ¹H NMR) generating that signal. By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated using the following equation[6]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Expected ¹H and ¹³C NMR Spectra of Acetanilide
To perform a qNMR analysis, one must first understand the analyte's spectrum to select non-overlapping signals for integration.
Acetanilide Structure:
![]()
-
¹H NMR (in CDCl₃):
-
~7.5 ppm (d, 2H): Protons on the aromatic ring ortho to the -NH group.
-
~7.3 ppm (t, 2H): Protons on the aromatic ring meta to the -NH group.
-
~7.1 ppm (t, 1H): Proton on the aromatic ring para to the -NH group.
-
~7.5-8.0 ppm (broad s, 1H): The amide proton (-NH). Its chemical shift is variable and the peak is often broad.[12][13]
-
~2.1 ppm (s, 3H): The methyl protons (-CH₃).
-
-
¹³C NMR (in CDCl₃):
-
~168 ppm: Carbonyl carbon (C=O).
-
~138 ppm: Aromatic carbon attached to the nitrogen.
-
~129 ppm: Meta aromatic carbons.
-
~124 ppm: Para aromatic carbon.
-
~120 ppm: Ortho aromatic carbons.
-
~24 ppm: Methyl carbon (-CH₃).[14]
-
For qNMR, the sharp singlet of the methyl group at ~2.1 ppm is an ideal candidate for integration due to its clarity and lack of complex splitting.
Experimental Protocol: qNMR of Acetanilide
-
Selection of Internal Standard: Choose a standard that is stable, non-volatile, has high purity, and possesses signals that do not overlap with the analyte. For Acetanilide in CDCl₃, Maleic Anhydride or 1,4-Dinitrobenzene are suitable choices.
-
Sample Preparation: a. Accurately weigh ~20 mg of the Acetanilide sample into a clean vial. b. Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Anhydride) into the same vial. c. Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., CDCl₃). Ensure complete dissolution. d. Transfer the solution to a high-quality NMR tube.
-
Data Acquisition (400 MHz Spectrometer): a. Tuning and Shimming: Ensure the probe is properly tuned and the magnetic field is shimmed for optimal resolution and lineshape. b. Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems). c. Critical Parameter - Relaxation Delay (d1): This is the most crucial parameter for quantification. Set a long relaxation delay (d1) of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and standard signals. A d1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.[15] d. Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
Data Processing and Purity Calculation: a. Apply Fourier transform, phase correction, and baseline correction to the acquired FID. b. Carefully integrate the selected, well-resolved signal for Acetanilide (e.g., the methyl singlet) and a signal from the internal standard. c. Use the purity equation provided above to calculate the absolute purity of the Acetanilide sample.
Part 2: IR Spectroscopy for Identity and Qualitative Purity
IR spectroscopy is an exceptionally fast and reliable technique for confirming the identity of a pharmaceutical compound.[16][17] It works by detecting the vibrational frequencies of functional groups within a molecule, generating a unique spectrum that serves as a "molecular fingerprint."[7] While not inherently quantitative in the same way as qNMR, it is highly sensitive to structural changes and the presence of impurities that possess different functional groups.
Expected IR Spectrum of Acetanilide
The IR spectrum of Acetanilide will exhibit characteristic absorption bands corresponding to its functional groups:
-
~3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.
-
~3100-3000 cm⁻¹ (multiple, weak): Aromatic C-H stretching.
-
~2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching from the methyl group.
-
~1660 cm⁻¹ (strong, sharp): C=O stretching (Amide I band). This is one of the most prominent peaks.[18][19]
-
~1590, 1490, 1440 cm⁻¹ (medium to strong): Aromatic C=C ring stretching vibrations.
-
~1540 cm⁻¹ (medium): N-H bending (Amide II band).
-
~750 cm⁻¹ (strong): C-H out-of-plane bending, indicative of monosubstitution on the benzene ring.
The region from 1500 to 500 cm⁻¹ is known as the fingerprint region , where complex vibrations unique to the entire molecular structure occur.[18] Any significant deviation in this region between a sample and a reference standard suggests the presence of impurities or a different polymorphic form.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique in modern Fourier-Transform IR (FTIR) because it requires minimal sample preparation.[8]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the solid Acetanilide powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Data Analysis: a. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Compare the acquired spectrum against a reference spectrum of a known pure Acetanilide standard. Pay close attention to the presence/absence of expected peaks and the appearance of unexpected peaks, which may indicate impurities. For example, a broad peak around 3500-3200 cm⁻¹ could indicate the presence of water or a residual alcohol impurity.
Part 3: A Comparative Analysis and Integrated Workflow
Neither NMR nor IR alone provides a complete picture of purity. Their true power lies in their complementary and orthogonal nature. HPLC is often included as a third orthogonal method for a comprehensive validation package.[20]
Head-to-Head Comparison of Techniques
| Feature | Quantitative NMR (qNMR) | IR Spectroscopy (FTIR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on molar concentration.[21] | Vibrational energy absorption (molecular fingerprinting).[8] | Differential partitioning between mobile and stationary phases.[21] |
| Primary Use | Absolute purity/assay, structural confirmation, impurity quantification. | Identity confirmation, polymorph screening, functional group analysis.[8] | Impurity profiling, separation of complex mixtures, relative purity (area %).[4] |
| Quantification | Primary/Absolute: Does not require an analyte-specific reference standard. | Qualitative/Semi-Quantitative: Primarily for identity; quantification is difficult. | Relative/Comparative: Requires reference standards for accurate quantification of impurities.[21] |
| Sensitivity | Lower (~0.1% level).[15] | Variable, generally lower than HPLC for impurities. | Very high (ppm or ppb level for trace impurities). |
| Specificity | Very high; provides detailed structural information. | High for identity; low for complex mixtures. | High separation power, but co-elution is possible. |
| Throughput | Lower, due to long relaxation delays required for quantification.[15] | Very high (1-2 minutes per sample).[7] | Moderate (20-60 minutes per sample). |
| Sample Prep | Requires dissolution in deuterated solvent; internal standard needed. | Minimal to none, especially with ATR. | Requires dissolution in mobile phase, filtration may be needed. |
| Destructive? | No, the sample can be fully recovered.[15] | No, the sample is unaltered.[7] | Yes, the sample is consumed. |
Integrated Analytical Workflow
A robust purity validation strategy leverages the strengths of each technique to create a self-validating system.
Caption: Integrated workflow for API purity validation.
This workflow demonstrates a logical progression. FTIR provides a rapid, initial identity check. If the material is confirmed, the orthogonal techniques of qNMR and HPLC are employed in parallel. qNMR delivers the absolute purity value (the assay), while HPLC provides a sensitive profile of impurities. The final step involves integrating these disparate but complementary datasets. For instance, if HPLC shows an unknown impurity at 0.2%, its structure might be elucidated by analyzing the full NMR spectrum, showcasing the synergy between the methods.[20]
Conclusion: A Multi-Pronged Strategy for Unimpeachable Quality
Validating the purity of a pharmaceutical substance like Acetanilide is not a task for a single technique. While both NMR and IR spectroscopy are powerful tools, they address different facets of the analytical challenge.
-
IR spectroscopy stands as an unparalleled method for rapid and definitive identity confirmation, acting as the gatekeeper in the quality control process.
-
Quantitative NMR provides an authoritative, absolute measure of purity, grounding the analysis in a primary, standard-independent method that is highly trusted by regulatory bodies.
When combined with a high-sensitivity separation technique like HPLC, this spectroscopic duo forms the core of a modern, robust, and scientifically sound purity validation program. This integrated approach ensures that the final drug substance not only meets but exceeds the rigorous quality standards demanded in the pharmaceutical industry, ultimately safeguarding patient health.
References
-
Fraunhofer IAF. (n.d.). IR spectroscopy for pharmaceutical quality control. Retrieved from Fraunhofer Institute for Applied Solid State Physics IAF. [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
National Institutes of Health (NIH). (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. [Link]
-
Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]
- Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
-
Pharmaffiliates. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
-
Singh, R., et al. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]
-
International Council for Harmonisation (ICH). (2006, October 25). Impurities in new drug substances Q3A (R2). [Link]
-
MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. [Link]
-
Bruker. (n.d.). Guide to Applications of IR Spectroscopy. Retrieved from Bruker Corporation. [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). [Link]
-
European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
U.S. Food & Drug Administration (FDA). (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation (ICH). (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria. [Link]
-
National Institutes of Health (NIH). N-Propylacetamide. PubChem. [Link]
-
University of Calgary. (n.d.). ¹H NMR Spectroscopy. [Link]
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of propylamine. [Link]
-
Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]
-
Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). ¹³C NMR Spectroscopy Explained. YouTube. [Link]
-
University of Puget Sound. (n.d.). ¹H NMR chemical shift ppm table. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
National Institutes of Health (NIH). (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. [Link]
-
National Institutes of Health (NIH). Propeptin. PubChem. [Link]
-
National Institutes of Health (NIH). N-{(S)-2-[4-(4-Isopropoxyphenoxy)phenoxy]-1-methylethyl}acetamide. PubChem. [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
National Institutes of Health (NIH). Propanediaminetetraacetic acid. PubChem. [Link]
-
National Institutes of Health (NIH). Loperamide(1+). PubChem. [Link]
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. emerypharma.com [emerypharma.com]
- 7. How IR Spectroscopy Ensures Raw Material Quality - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 13. acdlabs.com [acdlabs.com]
- 14. compoundchem.com [compoundchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. IR spectroscopy for pharmaceutical quality control - Fraunhofer IAF [iaf.fraunhofer.de]
- 17. jbclinpharm.org [jbclinpharm.org]
- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 19. IR Absorption Table [webspectra.chem.ucla.edu]
- 20. specificpolymers.com [specificpolymers.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Statistical Comparison of Drug Half-Life Across Different Species: Principles and Methodologies
Disclaimer: This guide provides a comprehensive overview of the principles and methodologies for the statistical comparison of drug half-life across different species. Due to the absence of publicly available pharmacokinetic data for "Propetamide," this document will focus on the foundational concepts and experimental approaches, using other compounds as illustrative examples.
Introduction: The Critical Role of Cross-Species Pharmacokinetic Comparison
In the intricate journey of drug discovery and development, understanding the pharmacokinetic profile of a new chemical entity (NCE) is paramount. Among the key pharmacokinetic parameters, the elimination half-life (t½) — the time it takes for the concentration of a drug in the body to be reduced by half — is a critical determinant of a drug's dosing regimen, its potential for accumulation, and its overall therapeutic efficacy and safety.
However, the half-life of a drug is not a universal constant; it can vary significantly from one species to another. These interspecies differences are a direct reflection of the physiological, biochemical, and genetic variations between organisms. For researchers and drug development professionals, a thorough understanding and statistical comparison of a drug's half-life across different preclinical species (such as rodents and canines) and humans is a cornerstone of translational science. This comparative analysis is essential for:
-
Predicting Human Pharmacokinetics: Data from animal studies are used to build allometric scaling models that can predict a drug's half-life and clearance in humans, aiding in the selection of a safe and effective starting dose for first-in-human clinical trials.[1]
-
Selecting Appropriate Animal Models: A species that metabolizes a drug in a manner most similar to humans is the most appropriate toxicological model.[2]
-
Understanding Potential Toxicities: Species-specific metabolites or significant differences in drug exposure can lead to unique toxicity profiles that must be understood to ensure patient safety.
-
Optimizing Drug Candidates: Early identification of rapid metabolism in preclinical species can guide medicinal chemists in modifying the drug structure to improve its metabolic stability and, consequently, its half-life.[3]
This guide will provide an in-depth exploration of the factors that drive interspecies differences in drug half-life, detail the state-of-the-art methodologies used to determine this crucial parameter, and present a framework for the logical and scientifically rigorous comparison of pharmacokinetic data.
I. Fundamental Drivers of Interspecies Variation in Drug Half-Life
The half-life of a drug is intrinsically linked to its volume of distribution (Vd) and clearance (CL), as described by the equation: t½ = (0.693 * Vd) / CL . Variations in either of these parameters across species will directly impact the half-life.
Drug Metabolism: The Engine of Elimination
The primary driver of interspecies differences in drug clearance, and therefore half-life, is drug metabolism, which predominantly occurs in the liver.[4] This biotransformation process is typically divided into two phases:
-
Phase I Reactions: These involve the introduction or unmasking of a functional group (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. The Cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism.[5] The expression levels, substrate specificities, and catalytic activities of CYP isoforms can vary substantially between species, leading to different rates of metabolism and, in some cases, the formation of unique metabolites. For example, the metabolism of the antiandrogen drug flutamide is principally handled by CYP1A2 in humans to form the active metabolite 2-hydroxyflutamide.[6] In mice lacking the CYP1A2 enzyme, the plasma concentration of flutamide remains high, and an alternative metabolite is formed.[7]
-
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite, rendering it more water-soluble and readily excretable.[4][5] The activity of Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), also exhibits marked species differences.
Allometric Scaling: The Influence of Body Size
Physiological processes, including drug clearance, often scale with body size in a predictable manner. Allometric scaling is a mathematical approach that relates physiological parameters to body weight across different species.[1] While it is a powerful tool for predicting human pharmacokinetics from animal data, deviations can occur, particularly for drugs that are subject to extensive metabolism by enzymes with significant interspecies differences.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can influence its distribution and clearance. Only the unbound (free) fraction of a drug is available to be metabolized and excreted. Species differences in the concentration and binding affinity of plasma proteins can lead to variations in the free fraction of a drug, thereby affecting its half-life.[2]
Organ Blood Flow and Excretion Pathways
The rate of blood flow to eliminating organs, such as the liver and kidneys, can be a rate-limiting factor in the clearance of certain drugs. Species differences in cardiac output and organ perfusion can contribute to variations in half-life. Additionally, the efficiency of renal excretion, which involves filtration, secretion, and reabsorption, can also differ between species.
II. Methodologies for the Determination of Drug Half-Life
A robust cross-species comparison of drug half-life relies on accurate and reproducible experimental data. Both in vivo and in vitro methods are employed to characterize a drug's pharmacokinetic profile.
In Vivo Pharmacokinetic Studies
In vivo studies are the gold standard for determining a drug's half-life in a living organism. These studies provide a comprehensive picture of how a drug is absorbed, distributed, metabolized, and excreted (ADME).
Experimental Protocol for In Vivo Half-Life Determination in Rodents:
-
Animal Model Selection: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice). Animals should be healthy and acclimated to the laboratory environment.
-
Drug Formulation and Administration: The drug is formulated in a suitable vehicle for the intended route of administration (e.g., intravenous bolus or oral gavage).
-
Dosing: A predetermined dose of the drug is administered to a cohort of animals. For intravenous administration, this allows for the determination of absolute bioavailability and clearance.
-
Blood Sampling: Serial blood samples are collected at specific time points post-dose (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). The sampling schedule should be designed to capture the distribution and elimination phases of the drug.
-
Plasma Preparation: Blood samples are processed (e.g., by centrifugation) to obtain plasma, which is the matrix typically used for drug concentration analysis.[8]
-
Bioanalysis: The concentration of the drug (and potentially its major metabolites) in the plasma samples is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data are plotted, and pharmacokinetic parameters, including half-life, are calculated using non-compartmental or compartmental analysis software. The elimination half-life is calculated from the slope of the terminal phase of the log-linear plasma concentration-time curve.[9]
Diagram of In Vivo Pharmacokinetic Workflow
Caption: Workflow for in vivo determination of drug half-life.
In Vitro Metabolic Stability Assays
In vitro methods provide a high-throughput and cost-effective way to assess a drug's metabolic stability in a controlled environment. These assays are crucial for early-stage drug discovery and can help in the selection of compounds with more favorable pharmacokinetic properties.
Experimental Protocol for In Vitro Half-Life Determination using Liver Microsomes:
-
Test System Preparation: Liver microsomes from different species (e.g., human, rat, mouse, dog) are used. These are subcellular fractions that contain a high concentration of CYP enzymes.
-
Incubation: The drug is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzyme activity) at 37°C.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent drug remaining at each time point is measured by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the drug remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k , where k is the elimination rate constant. From the in vitro half-life, the intrinsic clearance (CLint) can be calculated, which can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict in vivo hepatic clearance.
Diagram of In Vitro Metabolic Stability Workflow
Caption: Workflow for in vitro metabolic stability assessment.
III. Statistical Comparison and Interpretation: An Illustrative Example
Once half-life data has been generated from multiple species, a statistical comparison is necessary to identify significant differences and inform the drug development process.
Let's consider a hypothetical scenario for a drug where in vivo pharmacokinetic studies have been conducted in rats, dogs, and humans. The resulting plasma elimination half-life data are presented in the table below.
Table 1: Illustrative Comparison of Drug X Half-Life Across Species
| Species | Half-Life (hours) [Mean ± SD] | Primary Metabolic Pathway |
| Rat | 1.5 ± 0.4 | CYP2C-mediated oxidation |
| Dog | 8.2 ± 2.1 | UGT-mediated glucuronidation |
| Human | 7.5 ± 1.8 | UGT-mediated glucuronidation |
Interpretation and Causality:
In this example, a clear difference in half-life is observed between rats and the other two species. The half-life in rats is significantly shorter. This can be attributed to a difference in the primary metabolic pathway. While dogs and humans primarily clear the drug through Phase II glucuronidation, rats utilize a more rapid Phase I oxidative pathway. This suggests that the rat may not be the most suitable model for predicting human pharmacokinetics or for long-term toxicology studies due to the much lower drug exposure. The dog, in this case, appears to be a more pharmacokinetically relevant species to humans.
For instance, studies on valpromide in dogs have shown that its terminal half-life was consistent across different formulations, and it was partially biotransformed to valproic acid.[10] Such data is crucial for understanding the disposition of a drug in a particular species.
Conclusion
The statistical comparison of a drug's half-life across different species is a multifaceted and indispensable component of modern drug development. It requires a deep understanding of the underlying physiological and biochemical principles that govern pharmacokinetics, coupled with rigorous experimental design and execution. By integrating data from both in vivo and in vitro studies, researchers can build a comprehensive picture of a drug's disposition, enabling more accurate predictions of its behavior in humans. This, in turn, facilitates the selection of appropriate preclinical models, the design of safe and effective clinical trials, and ultimately, the successful translation of promising new therapies from the laboratory to the clinic.
References
- Karlgren, M., et al. (2012). In vivo and in vitro methods for evaluating drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1373-1387.
- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
- Toutain, P. L., & Bousquet-Mélou, A. (2004). Plasma terminal half-life. Journal of veterinary pharmacology and therapeutics, 27(6), 427-439.
-
MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]
- Shet, M. S., et al. (1997). Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2. Drug Metabolism and Disposition, 25(11), 1298-1305.
- Sakamoto, K., et al. (2006). Metabolism and hepatic toxicity of flutamide in cytochrome P450 1A2 knockout SV129 mice. Xenobiotica, 36(2-3), 203-216.
- Mahmood, I. (2007). Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. Advanced drug delivery reviews, 59(11), 1177-1192.
- Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and metabolism in drug design. John Wiley & Sons.
- Davies, B., & Morris, T. (1993). Physiological parameters in laboratory animals and humans. Pharmaceutical research, 10(7), 1093-1095.
- Obach, R. S., et al. (1997). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics, 283(1), 46-58.
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]
-
PubChem. (n.d.). Propetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Biological half-life. Retrieved from [Link]
- Bialer, M., & Rubinstein, A. (1984). Pharmacokinetics of valpromide in dogs after various modes of administration. Biopharmaceutics & drug disposition, 5(2), 177–183.
- Di, L., & Kerns, E. H. (2016).
- Mahmood, I. (2007). Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development. Advanced Drug Delivery Reviews, 59(11), 1177-1192.
- Di, L. (2019). Strategy for Extending Half-life in Drug Design and Its Significance. ACS medicinal chemistry letters, 10(1), 2-7.
Sources
- 1. Application of allometric principles for the prediction of pharmacokinetics in human and veterinary drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. longdom.org [longdom.org]
- 6. Metabolism of the antiandrogenic drug (Flutamide) by human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and hepatic toxicity of flutamide in cytochrome P450 1A2 knockout SV129 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotechfarm.co.il [biotechfarm.co.il]
- 9. Biological half-life - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics of valpromide in dogs after various modes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of Propetamide's Antinociceptive Effects in Hot-Plate Tests
An In-Depth Technical Comparison for Enhanced Experimental Design and Interpretation
For researchers in the fields of pharmacology and neuroscience, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive analysis of the antinociceptive effects of propetamide, a compound with known analgesic properties, specifically within the context of the hot-plate test. We will delve into the critical factors influencing the reproducibility of this assay, compare propetamide's effects with relevant alternatives, and provide a detailed, best-practice protocol to enhance the reliability of future studies.
The Challenge of Reproducibility in Nociceptive Research
Behavioral neuroscience research, including the assessment of pain and analgesia, requires meticulous attention to detail to ensure the rigor and reproducibility of findings.[1] The hot-plate test, a widely used method for evaluating thermal pain responses, is considered a gold standard for assessing centrally acting analgesics.[2][3] However, like many behavioral assays, it is susceptible to a range of variables that can impact the consistency of results across different studies and laboratories.[1][4][5]
Factors that can influence the outcomes of hot-plate tests include:
-
Animal-related factors: Species, strain, sex, age, and even individual differences in pain sensitivity can lead to variations in response latencies.[3][5][6]
-
Environmental conditions: The testing environment, including housing conditions and the time of day for testing, can affect animal behavior and, consequently, the experimental results.[7][8]
-
Procedural variations: Subtle differences in the experimental protocol, such as the temperature of the hot plate, the cut-off time, and how the animals are handled, can introduce significant variability.[9][10][11]
Propetamide: Mechanism of Action and Antinociceptive Profile
Propetamide is known to exert its antinociceptive effects, at least in part, through its interaction with the opioid system. Opioid receptors, particularly the mu-opioid receptor (MOR), are key targets for many potent analgesics.[12][13] Activation of these G-protein-coupled receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[12][14] While the precise details of propetamide's interaction with all opioid receptor subtypes are a subject of ongoing research, its analgesic properties in preclinical models like the hot-plate test are well-documented.
Comparative Analysis of Antinociceptive Agents in the Hot-Plate Test
To provide a comprehensive understanding of propetamide's efficacy, it is essential to compare its performance with other established analgesic compounds. The following table summarizes the typical antinociceptive profiles of propetamide and common alternatives in the hot-plate test.
| Compound | Mechanism of Action | Typical Effective Dose Range (Rodents) | Expected Increase in Latency | Key Considerations |
| Propetamide | Opioid Agonist (putative) | To be determined by dose-response studies | Dose-dependent | Reproducibility is highly dependent on standardized protocols. |
| Morphine | Mu-opioid Receptor Agonist[3][12] | 1-10 mg/kg (s.c.)[15] | Significant, dose-dependent | Gold standard for centrally acting analgesics; potential for tolerance and side effects.[12] |
| Tramadol | Weak Mu-opioid Agonist, Serotonin-Norepinephrine Reuptake Inhibitor[16] | 10-40 mg/kg (i.p.) | Moderate, dose-dependent | Dual mechanism of action may offer a different analgesic profile. |
| Gabapentin | Binds to the α2δ-1 subunit of voltage-gated calcium channels[17] | 30-300 mg/kg (i.p.) | Variable, often more effective in neuropathic pain models | Primarily used for neuropathic pain, may show less robust effects in acute thermal pain models.[18][19] |
| Amitriptyline | Tricyclic Antidepressant, blocks reuptake of serotonin and norepinephrine[17] | 10-30 mg/kg (i.p.) | Modest, may require chronic administration | Often used for chronic pain conditions; acute effects in the hot-plate test may be less pronounced.[19] |
Note: The effective dose ranges and expected latency increases are approximate and can vary significantly based on the specific experimental conditions.
Optimizing Reproducibility: A Step-by-Step Hot-Plate Protocol
Adhering to a standardized and well-documented protocol is paramount for achieving reproducible results.[1][4][8] The following protocol incorporates best practices to minimize variability in the assessment of propetamide's antinociceptive effects.
Experimental Workflow for Assessing Propetamide's Antinociceptive Effects
Caption: Putative signaling pathway for propetamide's antinociceptive action.
Upon binding to an opioid receptor, propetamide likely activates an inhibitory G-protein. [14][20]This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the G-protein modulates ion channels, causing an increase in potassium efflux and a decrease in calcium influx. [12]These events lead to hyperpolarization of the neuron, making it less likely to fire an action potential and reducing the release of excitatory neurotransmitters involved in pain signaling, such as substance P and glutamate. [14]
Conclusion
The reproducibility of propetamide's antinociceptive effects in the hot-plate test is achievable through careful experimental design and the implementation of standardized protocols. By controlling for animal, environmental, and procedural variables, researchers can increase the reliability and validity of their findings. This guide provides a framework for conducting robust and reproducible studies on propetamide and other potential analgesics, ultimately contributing to a more comprehensive understanding of their therapeutic potential.
References
-
Crawley, J. N. (2008). Rigor and Reproducibility in Rodent Behavioral Research. ILAR Journal, 49(4), 395-400. [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science. [Link]
-
Wikipedia. (2023, December 2). Hot plate test. In Wikipedia. [Link]
-
Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. Journal of Visualized Experiments, (26), 1263. [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]
-
Vierck, C. J., Jr., & Cooper, B. Y. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 83-90. [Link]
-
Kafkafi, N., et al. (2018). Rigor and Reproducibility in Rodent Behavioral Research. Neuroscience & Biobehavioral Reviews, 87, 1-13. [Link]
-
Amuza Inc. (2020, March 25). Reproducibility in Animal Behavioral Experiments. [Link]
-
Võikar, V., & Gaburro, S. (2020). Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice. Frontiers in Behavioral Neuroscience, 14, 59. [Link]
-
Barrett, J. E., et al. (2011). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Journal of Pain, 12(2), 193-201. [Link]
-
Castelhano-Carlos, M. J., & Baumans, V. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Animals, 11(4), 1148. [Link]
-
Morgan, M. M., & Fosnocht, K. M. (2011). The influence of non-nociceptive factors on hot-plate latency in rats. The Journal of Pain, 12(2), 193-201. [Link]
-
Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]
-
Waugh, C., & Clark, G. (2021). Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique de l'OIE, 40(1), 1-13. [Link]
-
Fanselow, M. S., & Sigmundi, R. A. (1986). Individual differences in the hotplate test and effects of habituation on sensitivity to morphine. Physiology & Behavior, 38(6), 835-839. [Link]
-
Colloca, L., et al. (2017). Neuropathic pain. Nature Reviews Disease Primers, 3, 17002. [Link]
-
Quintero, G. C. (2017). Some Prospective Alternatives for Treating Pain: The Endocannabinoid System and Its Putative Receptors GPR18 and GPR55. Frontiers in Molecular Neuroscience, 10, 313. [Link]
-
Minami, K., et al. (2022). Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. International Journal of Molecular Sciences, 23(23), 15104. [Link]
-
Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. [Link]
-
Salom, C., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13411. [Link]
-
Deuis, J. R., & Vetter, I. (2020). Developing nociceptor-selective treatments for acute and chronic pain. Trends in Pharmacological Sciences, 41(8), 526-539. [Link]
-
Tjølsen, A., et al. (1991). The increasing-temperature hot-plate test: An improved test of nociception in mice and rats. Journal of Pharmacological Methods, 25(3), 241-250. [Link]
-
Urits, I., et al. (2018). Alternatives to Opioids in the Pharmacologic Management of Chronic Pain Syndromes: A Narrative Review of Randomized, Controlled, and Blinded Clinical Trials. Pain and Therapy, 7(1), 1-19. [Link]
-
Ray, P., et al. (2021). Studying human nociceptors: from fundamentals to clinic. Neuron, 109(13), 2097-2114. [Link]
-
Saper, C. B. (2023). Physiology, Nociception. In StatPearls. StatPearls Publishing. [Link]
-
Corder, G., et al. (2017). The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology, 8, 399. [Link]
-
Wang, Y., et al. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Journal of Inflammation Research, 15, 2617-2632. [Link]
-
Cheong, M. C., et al. (2016). Opiates Modulate Noxious Chemical Nociception through a Complex Monoaminergic/Peptidergic Cascade. eNeuro, 3(3), ENEURO.0064-16.2016. [Link]
-
Al-Hayani, A. A., et al. (2011). Discovery of prostamide F2α and its role in inflammatory pain and dorsal horn nociceptive neuron hyperexcitability. British Journal of Pharmacology, 162(8), 1746-1759. [Link]
-
Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]
-
Sbraccia, M., et al. (2023). Molecular and Epigenetic Aspects of Opioid Receptors in Drug Addiction and Pain Management in Sport. International Journal of Molecular Sciences, 24(9), 7887. [Link]
-
Kieffer, B. L. (2007, October 15). How does the opioid system control pain, reward and addictive behavior?. ScienceDaily. [Link]
-
Bisaga, A., & Mann, J. J. (2021). Peripheral Mechanisms of Neuropathic Pain—The Role of Neuronal and Non-Neuronal Interactions and Their Implications for Topical Treatment of Neuropathic Pain. International Journal of Molecular Sciences, 22(3), 1080. [Link]
Sources
- 1. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Individual differences in the hotplate test and effects of habituation on sensitivity to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reproducibility in Animal Behavioral Experiments | Amuza Inc [amuzainc.com]
- 8. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. painphysicianjournal.com [painphysicianjournal.com]
- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction [mdpi.com]
- 17. Some Prospective Alternatives for Treating Pain: The Endocannabinoid System and Its Putative Receptors GPR18 and GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in understanding nociception and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alternatives to Opioids in the Pharmacologic Management of Chronic Pain Syndromes: A Narrative Review of Randomized, Controlled, and Blinded Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Propetamide in a Laboratory Setting
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step framework for the safe disposal of propetamide, a pro-insecticide amide compound.
Foundational Principles: Hazard Assessment and Risk Mitigation
Propetamide, as a pesticide, should be handled as a potentially hazardous substance. While specific toxicity data is limited, related compounds can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious approach is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. Before handling propetamide in any form—pure substance, solutions, or contaminated materials—ensure the following PPE is worn.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent dermal absorption, a primary route of exposure for many pesticides. Always inspect gloves for integrity before use.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or airborne particles that could cause serious eye irritation.[3][4] |
| Lab Coat | A full-length, buttoned lab coat. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of dust or aerosols, especially when handling the solid compound.[3][5] |
This multi-layered approach to PPE creates a primary barrier, significantly reducing the risk of accidental exposure during handling and disposal procedures.
Operational Protocols: From Spill to Final Disposal
A structured workflow is essential for managing propetamide waste safely and compliantly from the point of generation to its final removal from your facility.
Immediate Response: Spill Management
Accidents happen, but a prepared response can mitigate their impact.
For a small, manageable spill of solid propetamide:
-
Alert Colleagues and Secure the Area: Notify others in the immediate vicinity.
-
Don Appropriate PPE: As outlined in the table above.
-
Contain the Spill: Gently cover the spill with an absorbent material, such as paper towels, to prevent the generation of dust.[6][7]
-
Dampen the Material: Carefully dampen the absorbent material with water to further minimize dust.[8]
-
Collect the Waste: Using forceps or a scoop, carefully transfer the dampened material into a designated hazardous waste container.[1][6]
-
Decontaminate the Area: Wipe the spill area with a soap and water solution, working from the outside in to prevent spreading the contamination.[6][9] Rinse the area with clean water.[7]
-
Dispose of Cleaning Materials: All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the hazardous waste container.[9]
For a large spill: Evacuate the area immediately and contact your institution's EHS department or emergency response team.[1][5]
Waste Segregation and Container Management: The Cornerstone of Compliance
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure compliant disposal. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12][13]
Key Principles:
-
Do Not Mix: Never mix propetamide waste with other incompatible waste streams. Keep it separate from acids, bases, oxidizers, and flammable solvents.[5][14][15]
-
Designated Container: All propetamide waste, including the pure chemical, contaminated consumables (gloves, weigh paper, pipette tips), and cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[1]
-
Container Integrity: Use a container that is in good condition, chemically compatible with propetamide, and has a secure, leak-proof lid.[10][16] Keep the container closed at all times except when adding waste.[11][14][16]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Propetamide," and a list of all constituents.[1][13][16] Do not use abbreviations or chemical formulas.[15][16] The date of waste generation must also be included.[13]
The following diagram illustrates the logical workflow for managing propetamide waste within the laboratory.
Caption: Logical workflow for the safe management and disposal of propetamide waste.
Final Disposal Procedures
Under no circumstances should propetamide or its containers be disposed of in the regular trash or poured down the drain.[1][5][13]
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[1][11] This area must be under the control of laboratory personnel and away from general traffic.[14][16]
-
Arrange Pickup: Once the container is full, or according to your institution's specific time limits, arrange for waste pickup through your EHS department.[1] They will coordinate with a licensed hazardous waste disposal contractor for final, compliant disposal.[10]
-
Empty Containers: Even "empty" containers that once held propetamide must be treated as hazardous waste unless they have been triple-rinsed.[17][18] The rinsate from this process must be collected as hazardous waste.[17][18]
By adhering to this structured, multi-step process, you ensure that your handling of propetamide waste is not only compliant with regulations but also upholds the highest standards of laboratory safety and environmental responsibility.
References
- NIH Waste Disposal Guide. (n.d.).
- Chemical Waste - Office of Research Facilities. (2022, February 2). NIH.
- NIH Waste Disposal Guide 2022 - Chemical Waste. (n.d.).
- Proper Disposal of Propanamide, N-(1-naphthyl)-2-methyl-: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- NIH Waste Disposal Guide 2022. (n.d.).
- NIH Chemical Safety Guide 2015. (n.d.). Montgomery College.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Propetamide | C14H22N2O2 | CID 68937. (n.d.). PubChem - NIH.
- Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia | Research.
- Laboratory Waste Management Guidelines. (n.d.).
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). Environmental Health & Safety | West Virginia University.
- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
- Instrument Decontamination Process. (n.d.).
- PROVECTA SDS V.5.4_09_2019_EN. (2014, May 13).
- Safety Data Sheet. (2025, August 9). Aaronchem.
- Decontamination - Biosafety Manual. (n.d.). Stanford Environmental Health & Safety.
- Safe disposal of pesticides. (n.d.). EPA - NSW Government.
- Cleaning, Maintenance, Storage and Disposal. (n.d.). Pesticide Environmental Stewardship.
- Chemical Decontamination. (2023, June 12). StatPearls - NCBI Bookshelf - NIH.
- Equipment Decontamination Procedures. (n.d.). Environmental Health & Safety.
- Hazardous Waste Disposal Guide. (2015, September 15). NSWAI.
- Requirements for Pesticide Disposal. (2025, December 22). US EPA.
- Safety Data Sheet. (2025, August 7). Cayman Chemical.
- Propetamphos Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
- Fluoroacetamide | FCH2CONH2 | CID 12542. (n.d.). PubChem - NIH.
- ACETAMIDE - CAMEO Chemicals. (n.d.). NOAA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aaronchem.com [aaronchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. montgomerycollege.edu [montgomerycollege.edu]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. ACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Equipment Decontamination Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 10. danielshealth.com [danielshealth.com]
- 11. odu.edu [odu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. mwcog.org [mwcog.org]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 18. nswai.org [nswai.org]
Navigating the Unseen: A Guide to Personal Protective Equipment for Propetamide
At the forefront of laboratory safety is the principle of proactive risk mitigation. The chemical structure of Propetamide, 2-(4-ethoxyanilino)-N-propylpropanamide, suggests it belongs to a family of substituted anilines and amides. Compounds within this family present a range of potential hazards, from skin and eye irritation to more severe systemic effects. Therefore, a cautious and well-informed approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.
The Core Directive: A Risk-Based Approach to PPE Selection
The selection of appropriate PPE is not a one-size-fits-all protocol but rather a dynamic process informed by a thorough risk assessment of the specific procedures being undertaken. The potential for aerosolization, the quantities being handled, and the duration of exposure all play a pivotal role in determining the necessary level of protection.
A foundational principle is to always handle Propetamide within a certified chemical fume hood to minimize inhalation exposure. The following table outlines the recommended PPE based on a tiered risk assessment.
| Risk Level | Task Description | Recommended PPE |
| Low | - Handling small quantities (<1g) in solution- Weighing in a vented balance enclosure | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat |
| Moderate | - Handling powders outside of a vented enclosure- Synthesizing or purifying Propetamide- Handling larger quantities (>1g) | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Face shield- Laboratory coat (consider a chemically resistant apron)- Respiratory protection (N95 or higher) may be warranted based on the potential for dust generation. |
| High | - Responding to a spill- Procedures with a high likelihood of aerosolization | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Fully encapsulated chemical protective suit- Powered Air-Purifying Respirator (PAPR) or Self-Contained Breathing Apparatus (SCBA) |
This tiered approach ensures that the level of protection is commensurate with the potential for exposure, providing a balance between safety and operational efficiency.
Decoding the "Why": The Science Behind PPE Choices
Understanding the rationale behind each piece of PPE fosters a culture of safety and ensures compliance.
-
Hand Protection: The skin is a primary route of exposure for many organic molecules. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard for general laboratory use. For more intensive procedures or in the case of a spill, heavier-duty gloves such as butyl rubber may be necessary. Double-gloving is a simple yet effective measure to increase protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Eye and Face Protection: The eyes are particularly vulnerable to chemical splashes and airborne particles. Safety glasses with side shields are the minimum requirement. However, for tasks with a higher risk of splashing, chemical splash goggles that form a seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes to the entire face.
-
Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination. For larger scale work or when handling concentrated solutions, a chemically resistant apron or a disposable suit made of materials like Tyvek® can provide an additional layer of protection.
-
Respiratory Protection: In the absence of specific inhalation toxicity data for Propetamide, it is prudent to minimize the potential for breathing in dust or aerosols.[1] Working in a fume hood is the primary engineering control. If there is a risk of dust generation outside of a contained system, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a PAPR, should be used.[2]
Operational Blueprint: From Donning to Disposal
A seamless and safe workflow extends beyond simply wearing PPE. It encompasses the entire lifecycle of handling, from preparation to the final disposal of waste.
Pre-Operational Checklist:
-
Inspect PPE: Before each use, visually inspect all PPE for any signs of damage, such as cracks, tears, or discoloration.[3]
-
Ensure Proper Fit: PPE must fit correctly to provide adequate protection. This is particularly critical for respirators.
-
Review the Procedure: Mentally walk through the entire experimental protocol, identifying potential hazards and ensuring all necessary safety controls are in place.
Step-by-Step Donning and Doffing Procedure:
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (the second pair of gloves should go over the cuff of the lab coat)
Doffing (Taking Off):
-
Gloves (remove the outer pair first, then the inner pair using a glove-to-glove and skin-to-skin technique)
-
Goggles/Face Shield (handle by the headband or sides)
-
Lab Coat (peel it off, turning it inside out as you go)
-
Wash hands thoroughly with soap and water.
The Final Step: A Meticulous Disposal Plan
The responsible disposal of chemical waste is as critical as its safe handling. All materials that come into contact with Propetamide must be considered hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.), contaminated weighing papers, and other solid materials should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing Propetamide, as well as the first rinse of any contaminated glassware, must be collected in a designated hazardous waste container for liquid organic waste.[4]
-
Sharps Waste: Any needles, syringes, or broken glassware contaminated with Propetamide must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling of Waste Containers:
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Propetamide" and any other chemical constituents
-
The approximate concentration and quantity
-
The date of accumulation
-
The primary hazard(s) (e.g., "Caution: Chemical with Unknown Toxicity")
Storage and Disposal:
Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Follow your institution's and local regulations for the final disposal of hazardous chemical waste. Never dispose of Propetamide or its containers in the regular trash or down the drain.[5]
Conclusion: Fostering a Culture of Safety
In the dynamic landscape of drug discovery, the unknown is a constant companion. By treating novel compounds like Propetamide with a high degree of caution and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently push the boundaries of science while ensuring their personal well-being and the integrity of their work. This commitment to safety is not just a procedural requirement; it is the bedrock of scientific excellence.
References
-
(n.d.). Safety Data Sheet. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Cleaning, Maintenance, Storage and Disposal. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 22). Requirements for Pesticide Disposal. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
PENTA. (2023, March 30). Acetamide - Safety Data Sheet. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
